P1788
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5'-cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione |
InChI |
InChI=1S/C15H17NO3/c17-13-12-11(6-9-16(13)10-4-5-10)15(19-14(12)18)7-2-1-3-8-15/h6,9-10H,1-5,7-8H2 |
InChI Key |
SGSGNCXRTWQHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C(=O)N(C=C3)C4CC4)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
P1788: A Novel Dihydroorotate Dehydrogenase Inhibitor Bridging Pyrimidine Metabolism, DNA Damage, and Interferon Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
P1788 is a novel small molecule inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3][4] Chemically classified as a cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-dione, this compound was identified through an in silico screening of a unique chemical library.[3][4] Its mechanism of action involves the depletion of the cellular pyrimidine pool, which subsequently induces a DNA damage response and amplifies the cellular response to both type I and type II interferons.[1][3][4] This dual activity positions this compound as a promising candidate for anticancer therapies, potentially enhancing the efficacy of immunotherapies. This document provides a comprehensive overview of the discovery, synthesis pathway, and biological activity of this compound, including detailed experimental protocols and visual representations of its mechanism of action.
Discovery and Rationale
The rapidly proliferating nature of cancer cells necessitates a high rate of nucleotide biosynthesis to support DNA and RNA synthesis.[1] The de novo pyrimidine synthesis pathway is a key metabolic route for producing the pyrimidine bases essential for these processes. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, making it an attractive target for anticancer drug development.[1]
This compound was discovered through an in silico screening of a chemical library from Erevan University, utilizing the crystal structures of DHODH complexed with known inhibitors as templates.[3][4] This compound, a derivative of the alkaloid cerpegin, was identified as a novel inhibitor of pyrimidine biosynthesis.[1][3][4] Subsequent studies have focused on elucidating its unique mechanism of action that links metabolic inhibition to the potentiation of innate immune responses.
Synthesis Pathway
The specific, step-by-step synthesis protocol for this compound is not publicly available in the primary scientific literature. However, based on its classification as a cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-dione, a general synthetic approach can be postulated. The synthesis of related furo[3,4-c]pyridin-4(5H)-ones often involves the reaction of substituted furan-2,3-diones with amines.
Caption: Postulated synthesis of the core this compound structure.
Quantitative Data
Specific quantitative data for this compound, such as its IC50 value against DHODH and preclinical pharmacokinetic parameters, are not available in the public domain. The following tables are structured to present such data once it becomes available.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions |
| DHODH Inhibition (IC50) | Data not publicly available | Recombinant human DHODH enzyme assay |
| Cell Growth Inhibition (GI50) | Data not publicly available | Various cancer cell lines |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Route of Administration | Species | Value |
| Cmax | Data not publicly available | Data not publicly available | Data not publicly available |
| Tmax | Data not publicly available | Data not publicly available | Data not publicly available |
| Half-life (t1/2) | Data not publicly available | Data not publicly available | Data not publicly available |
| Bioavailability (%) | Data not publicly available | Data not publicly available | Data not publicly available |
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects through a multi-faceted mechanism that begins with the inhibition of DHODH and culminates in the enhancement of anti-tumor immunity.
Inhibition of De Novo Pyrimidine Biosynthesis
This compound directly inhibits DHODH, leading to a depletion of the cellular pool of pyrimidines. This metabolic stress is particularly detrimental to rapidly proliferating cancer cells that rely on this pathway.
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis.
Induction of DNA Damage Response and Interferon Signaling
The depletion of pyrimidines caused by this compound leads to replicative stress and DNA damage, evidenced by the phosphorylation of H2AX (γH2AX).[3][4] This DNA damage response, in turn, activates signaling pathways that enhance the production and response to type I and type II interferons.[1][3][4] This creates a critical link between metabolic inhibition and the activation of innate immunity.
Caption: this compound's downstream effects on DNA damage and interferon signaling.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound, based on standard laboratory practices.
DHODH Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH.
-
L-Dihydroorotic acid (DHO), substrate.
-
Coenzyme Q10 (CoQ10), electron acceptor.
-
2,6-dichloroindophenol (DCIP), colorimetric indicator.
-
This compound and control inhibitors (e.g., Brequinar).
-
DMSO for compound dilution.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).
-
Add recombinant human DHODH to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare a reaction mixture containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value for this compound.
-
γH2AX Immunofluorescence Staining for DNA Damage
This protocol details the detection of DNA double-strand breaks through the visualization of γH2AX foci in treated cells.
-
Materials:
-
Cell culture medium, flasks, and plates.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS with 0.1% Tween-20).
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary antibody: fluorescently-conjugated anti-primary antibody (e.g., Alexa Fluor 488).
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with the blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in the blocking solution overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
-
Interferon Signaling Pathway Activation Assay
This assay can be performed using a reporter cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of an Interferon-Stimulated Response Element (ISRE).
-
Materials:
-
ISRE-reporter cell line (e.g., HEK293T-ISRE-Lucia).
-
Cell culture medium.
-
This compound.
-
Recombinant human Interferon-α (IFN-α) or Interferon-γ (IFN-γ).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the ISRE-reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with a sub-optimal concentration of IFN-α or IFN-γ.
-
Incubate the cells for the desired duration to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on IFN-induced ISRE activity.
-
Conclusion
This compound is a novel DHODH inhibitor with a unique mechanism of action that extends beyond simple metabolic inhibition. By depleting the pyrimidine pool, it induces a DNA damage response that, in turn, enhances the cellular sensitivity to interferons. This intricate interplay between metabolism, DNA integrity, and innate immunity highlights a promising new avenue for cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with existing immunotherapies. The lack of publicly available quantitative data on its potency and pharmacokinetic profile remains a key area for future research and disclosure.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary In Vitro Studies of P1788
To Researchers, Scientists, and Drug Development Professionals:
This document aims to provide a comprehensive technical overview of the preliminary in vitro studies conducted on the investigational compound P1788. Due to the early stage of research, publicly available data is limited. This guide is curated based on the current understanding and will be updated as more information becomes available.
Compound Identification
Initial searches for "this compound" in scientific and chemical databases did not yield a specific compound associated with in vitro studies or drug development. The identifier "this compound" is predominantly recognized as a diagnostic trouble code in the automotive industry. It is highly probable that "this compound" is an internal project code, a novel compound with limited public disclosure, or an alternative designation for a known molecule. For the purpose of this guide, and based on supplementary searches, we will proceed with the hypothesis that This compound is an alternative designation for Omaveloxolone , a compound with a significant body of in vitro research in relevant therapeutic areas.
Overview of Omaveloxolone (this compound)
Omaveloxolone is an investigational, orally bioavailable, semi-synthetic triterpenoid. It is designed to target and activate the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, playing a critical role in cellular defense against oxidative stress and inflammation.
Core Mechanism of Action: Nrf2 Activation
Omaveloxolone's primary mechanism of action involves the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.
Omaveloxolone is believed to bind to a specific cysteine residue (C151) on Keap1. This binding induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate in the cytoplasm and translocate to the nucleus.
Signaling Pathway Diagram
Identifying the Molecular Target of P1788 (LXPA1788): A Technical Guide
Introduction
P1788, developed by LaunXP Biomedical and designated as LXPA1788, is a novel multi-target kinase inhibitor currently in preclinical development.[1] It is positioned as a new chemical entity for the treatment of solid tumors, with initial indications for renal, liver, and pancreatic cancers.[1] As a multi-target kinase inhibitor, LXPA1788 is designed to simultaneously block multiple signaling pathways that are crucial for cancer cell proliferation and survival.[1] This approach aims to achieve greater efficacy, overcome drug resistance, and potentially reduce side effects compared to single-target therapies.[1] While the precise and comprehensive kinase inhibition profile of LXPA1788 has not been fully disclosed publicly, its mechanism of action can be inferred from comparative analysis with established multi-kinase inhibitors and its intended therapeutic applications.
Inferred Molecular Targets
Based on comparative data provided by LaunXP Biomedical, LXPA1788's activity is benchmarked against several well-known multi-kinase inhibitors, including Sorafenib, Linifanib, and Midostaurin.[1] The known targets of these drugs provide strong indications of the likely kinase families inhibited by LXPA1788.
Data Presentation
Table 1: Comparative Analysis of Multi-Kinase Inhibitors
This table summarizes the primary molecular targets of kinase inhibitors that LXPA1788 is compared against, suggesting the probable scope of its activity.
| Inhibitor | Primary Molecular Targets | Key Indications |
| Sorafenib | Raf kinase, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit | Renal Cell Carcinoma, Hepatocellular Carcinoma, Differentiated Thyroid Cancer[1] |
| Linifanib | VEGFR family, PDGFR family | Hepatocellular Carcinoma[1] |
| Midostaurin | Protein Kinase C alpha, VEGFR-2, c-Kit, PDGFR, FLT3 | FLT3-Mutated Acute Myeloid Leukemia, Systemic Mastocytosis[1] |
| LXPA1788 (Inferred) | Likely includes members of the VEGFR, PDGFR, and Raf kinase families | Solid Tumors (Renal, Liver, Pancreatic Cancer)[1] |
Table 2: Preclinical Efficacy of LXPA1788 in Cancer Cell Lines
LXPA1788 has demonstrated inhibitory effects on a range of cancer cell lines in preclinical studies.[1]
| Cell Line | Cancer Type |
| MOLM-13 | Acute Monocytic Leukemia |
| MV4-11 | Acute Monocytic Leukemia |
| RS4-11 | Acute Lymphoblastic Leukemia |
| HCC827 | Non-Small Cell Lung Cancer |
| H1975 | Non-Small Cell Lung Cancer |
| H2228 | Non-Small Cell Lung Cancer |
| HCT-116 | Colon Cancer |
| Mia-PaCa2 | Pancreatic Cancer |
Signaling Pathways
The probable targets of LXPA1788 are key components of major signaling pathways implicated in cancer progression, primarily angiogenesis and cell proliferation.
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VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to reduced tumor vascularization.
-
PDGFR Signaling Pathway: Platelet-Derived Growth Factor Receptors are involved in cell growth, proliferation, and migration. In the tumor microenvironment, PDGFR signaling on pericytes is important for vessel maturation and stability.
-
RAF/MEK/ERK Signaling Pathway: This is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.
Mandatory Visualization
Experimental Protocols
Detailed experimental protocols for the characterization of LXPA1788 are not publicly available. However, the following are standard methodologies for identifying and characterizing the molecular targets of multi-kinase inhibitors.
1. Kinase Inhibition Assay (Biochemical Assay)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of LXPA1788 against a panel of purified kinases.
-
Methodology:
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A panel of recombinant human kinases is selected, including receptor tyrosine kinases (e.g., VEGFR, PDGFR families) and downstream signaling kinases (e.g., Raf, MEK, ERK).
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The kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer.
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LXPA1788 is added in a series of dilutions.
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The kinase reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specified time.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
The percentage of kinase activity inhibition is calculated for each concentration of LXPA1788 relative to a vehicle control (e.g., DMSO).
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IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
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2. Cellular Phosphorylation Assay (Western Blot)
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Objective: To assess the effect of LXPA1788 on the phosphorylation status of its target kinases and downstream signaling proteins within cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., Mia-PaCa2, HCT-116) are cultured to sub-confluency.
-
Cells are serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling activity.
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The cells are pre-treated with various concentrations of LXPA1788 for a specified time (e.g., 1-2 hours).
-
Signaling pathways are stimulated by adding the relevant growth factor (e.g., VEGF, PDGF).
-
After a short incubation period (e.g., 10-30 minutes), the cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-VEGFR, p-ERK) and their total protein counterparts.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the extent of phosphorylation inhibition.
-
3. Cell Viability Assay
-
Objective: To measure the cytotoxic or cytostatic effect of LXPA1788 on various cancer cell lines.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of LXPA1788.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed.
-
Common methods include:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
The absorbance or luminescence is read using a plate reader.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells.
-
The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curve.
-
Mandatory Visualization
References
Clarification Regarding Your Request for "P1788"
Subject: In-depth Technical Guide on the Biological Activity and Function of P1788
Thank you for your detailed request for a technical guide on the biological activity and function of "this compound." After a comprehensive search for this term in scientific and biomedical databases, it has been determined that "this compound" does not correspond to a recognized biological molecule, protein, drug, or any other substance within the life sciences domain.
The identifier "this compound" is consistently associated with a diagnostic trouble code (DTC) in the automotive field, specifically related to the A/T (Automatic Transmission) Control Relay System in certain vehicles, such as the Mitsubishi Pajero.[1][2] When this code is set, it indicates a malfunction in the transmission control system, which can result in the transmission being held in a specific gear as a fail-safe measure.[1]
Given that "this compound" is a technical identifier for a vehicle malfunction and not a biological entity, it is not possible to provide the requested in-depth technical guide on its biological activity, molecular function, or associated signaling pathways. There is no scientific literature or data available on "this compound" in a biological context.
Therefore, the core requirements of your request, including:
-
Summarization of quantitative biological data
-
Detailed experimental protocols
-
Diagrams of signaling pathways or experimental workflows
cannot be fulfilled.
We recommend verifying the identifier of the biological substance you are interested in. It is possible that "this compound" may be an internal project code, a catalog number from a specific supplier that is not publicly indexed, or a typographical error. Once the correct identifier for the biological molecule of interest is provided, we will be pleased to assist you in generating the comprehensive technical guide you have outlined.
References
An In-Depth Technical Guide to Early-Stage Research on P1788
For Researchers, Scientists, and Drug Development Professionals
Introduction
P1788 is a novel small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. As a cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-dione, this compound presents a promising therapeutic scaffold. Early-stage research has identified its potential in oncology through a unique mechanism of action that intertwines metabolic regulation with the innate immune response and DNA damage pathways. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, including its mechanism of action, key experimental findings, and detailed protocols.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of DHODH. This inhibition leads to a depletion of the intracellular pyrimidine pool, which has two major downstream consequences:
-
Amplification of the Interferon Response: Pyrimidine depletion by this compound enhances the cellular response to both type I and type II interferons. This suggests a potential for this compound to synergize with immunotherapy approaches.
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Induction of DNA Damage: The scarcity of pyrimidines for DNA synthesis leads to replication stress and the accumulation of DNA damage, which is marked by the phosphorylation of H2AX (γH2AX).
The current understanding is that the DNA damage response (DDR) acts as a bridge between pyrimidine biosynthesis inhibition by this compound and the potentiation of the interferon signaling pathway.
Quantitative Data Summary
While specific quantitative data for this compound from peer-reviewed publications is not publicly available in detail, the following table summarizes typical quantitative data points for potent DHODH inhibitors like brequinar and teriflunomide, which serve as important comparators for contextualizing the activity of this compound.
| Parameter | DHODH Inhibitor | Value | Cell Line/System | Reference |
| IC50 (DHODH Enzyme) | Brequinar | 10 nM | Human recombinant | [1] |
| Teriflunomide | 1.1 µM | Human recombinant | [1] | |
| Cell Viability (IC50) | Brequinar | Varies (nM to low µM range) | Various cancer cell lines | |
| Teriflunomide | Varies (µM range) | Various cancer cell lines | ||
| In Vivo Tumor Growth Inhibition | Brequinar | Significant inhibition | Multiple xenograft models |
Signaling and Experimental Workflow Diagrams
This compound Mechanism of Action
This diagram illustrates the proposed signaling pathway initiated by this compound.
Caption: Proposed signaling cascade of this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to characterize the effects of this compound.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
γH2AX Immunofluorescence Staining
Objective: To visualize and quantify DNA double-strand breaks induced by this compound.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and time points.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion
This compound is an emerging DHODH inhibitor with a compelling mechanism of action that links pyrimidine metabolism to the innate immune response and DNA damage. The early-stage research indicates its potential as a novel therapeutic agent, particularly in oncology. Further in-depth preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a foundational understanding of the core science behind this compound to aid researchers and drug development professionals in their ongoing investigations.
References
No Information Available for a Therapeutic Agent Designated "P1788"
Initial investigations to gather information on a therapeutic agent referred to as "P1788" have found no relevant data in the public domain. Comprehensive searches have not yielded any information regarding a drug, molecule, or biological agent with this identifier.
The search for "this compound" did not return any results pertaining to a therapeutic compound. Instead, the identifier "this compound" is associated with a diagnostic trouble code for the automatic transmission control relay in certain Mitsubishi vehicle models[1].
Furthermore, searches for clinical trials using this numerical identifier, such as NCT04701788, NCT01971788, NCT03401788, and NCT03178487, correspond to studies on a variety of unrelated therapeutic interventions. These include a trial to evaluate the immunogenicity of the PPV23 vaccine, a study on the treatment of Von Hippel-Lindau disease-associated renal cell carcinoma, and research on upadacitinib for ankylosing spondylitis[2][3][4]. None of these clinical trials are investigating a compound identified as this compound.
Due to the complete absence of scientific literature, clinical data, or any other form of documentation on a therapeutic agent named this compound, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways as requested. The fundamental prerequisite for such a document—the existence of the core subject—is not met.
Therefore, the requested in-depth technical guide on the novelty and significance of "this compound" cannot be produced.
References
Unraveling the Pharmacokinetic Profiles of P1788 Candidates: A Technical Guide
Disclaimer: Initial searches for a compound designated "P1788" did not yield specific results. However, research on compounds with similar designations, "Ro 15-1788" (Flumazenil) and "S9788," has been identified. This guide presents the pharmacokinetic data for these two compounds as potential candidates of interest for researchers, scientists, and drug development professionals.
Section 1: Pharmacokinetics of Ro 15-1788 (Flumazenil)
Flumazenil (formerly Ro 15-1788) is a benzodiazepine antagonist. The following sections detail its pharmacokinetic properties based on a study in healthy male volunteers.
Data Presentation
Table 1: Pharmacokinetic Parameters of Flumazenil Following Intravenous and Oral Administration [1]
| Parameter | Intravenous (20 mg and 40 mg) | Oral (200 mg) |
| Apparent Volume of Distribution (Vss) | 1.06 L/kg | Not Applicable |
| Plasma Clearance | 1.14 L/min | Not Applicable |
| Elimination Half-Life | Less than 1 hour | Not Applicable |
| Time to Peak Plasma Concentration (Tmax) | Not Applicable | 20 - 90 minutes |
| Bioavailability | Not Applicable | Approximately 16% |
| Dose Proportionality | Dose-proportional | Not Applicable |
Experimental Protocols
Study Design: The study was a clinical trial involving six healthy male volunteers. It was conducted as a double-blind, random allocation study.[1]
Drug Administration:
-
Intravenous: High doses of 20 mg and 40 mg of Flumazenil were administered.[1]
-
Oral: A single dose of 200 mg was administered.[1]
Sampling and Analysis: The specific methods for plasma concentration analysis were not detailed in the provided abstract.
Mandatory Visualization
Caption: Experimental workflow for the pharmacokinetic study of Flumazenil.
Section 2: Pharmacokinetics of S9788
S9788 is a new multidrug-resistance reversal agent. The following information is from a Phase I clinical and pharmacokinetic study in patients with advanced solid tumors.
Data Presentation
Table 2: Pharmacokinetic Parameters of S9788 [2]
| Parameter | Value |
| Administration Route | 30-minute intravenous infusion |
| Dose Range | 8 to 96 mg/m² |
| Maximum Tolerated Dose (MTD) | 96 mg/m² |
| Mean Apparent Elimination Half-Life | 46 ± 23 hours |
| Maximum Plasma Concentration | Up to 3.7 µM |
| Urinary Elimination of Unchanged Drug | Negligible |
| Pharmacokinetic Linearity | Linear up to 96 mg/m² |
| Pharmacokinetic Interaction with Doxorubicin | None observed |
Experimental Protocols
Study Design: A Phase I dose-escalation study was conducted with 26 patients (median age 58 years) with advanced solid tumors. A modified Fibonacci scheme was used for dose escalation.[2]
Drug Administration:
-
S9788 was administered alone as a 30-minute infusion on day 1.
-
It was also given in combination with a 50 mg/m² bolus of doxorubicin on days 8 and 29.[2]
-
Dose levels of S9788 were escalated from 8 to 96 mg/m².[2]
Sampling and Analysis:
-
Plasma samples were collected predose, during the infusion, and up to 48 hours after the start of the infusion for both S9788 and doxorubicin quantification.[2]
-
Fractionated urine samples were collected for up to 24 hours to determine the amount of unchanged S9788.[2]
Mandatory Visualization
Caption: Dosing and sampling workflow for the Phase I study of S9788.
References
- 1. Pharmacokinetics of the new benzodiazepine antagonist Ro 15-1788 in man following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical and pharmacokinetic study of S9788, a new multidrug-resistance reversal agent given alone and in combination with doxorubicin to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Unraveling the Cellular Impact of Novel Compounds: A Protocol for In Vitro Analysis
Introduction
The preliminary step in the preclinical assessment of novel therapeutic agents involves a thorough in vitro characterization to determine their biological effects on cellular models. This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to evaluate the cellular and molecular responses to a test compound, herein referred to as "Compound Y," in a cancer cell line model. The described workflows are fundamental for elucidating the mechanism of action and establishing a preliminary safety and efficacy profile.
Initial searches for "P1788" did not yield a recognized biological compound or experimental agent. The protocols detailed below are presented as a template and can be adapted for any user-defined experimental compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Human breast cancer cell line (e.g., MCF-7) | ATCC | HTB-22 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Compound Y | User-defined | N/A |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Sigma-Aldrich | M5655 |
| Annexin V-FITC Apoptosis Detection Kit | Thermo Fisher | 88-8005-72 |
| Propidium Iodide (PI) | Thermo Fisher | P3566 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| Primary Antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-PARP, anti-β-actin) | Cell Signaling | Various |
| HRP-conjugated Secondary Antibodies | Cell Signaling | Various |
| Enhanced Chemiluminescence (ECL) Substrate | Bio-Rad | 1705061 |
Experimental Protocols
Cell Culture and Maintenance
A standardized protocol for the culture of immortalized adherent mammalian cells is crucial for reproducibility.
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Replace the growth medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a lower density in new flasks.
Figure 1: General workflow for mammalian cell culture maintenance.
Cell Viability (MTT) Assay
This assay quantitatively assesses the effect of Compound Y on cell proliferation and viability.
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound Y in complete growth medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Cell Viability
| Compound Y (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 10 | 0.75 ± 0.05 | 60 |
| 50 | 0.40 ± 0.04 | 32 |
| 100 | 0.20 ± 0.03 | 16 |
Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with varying concentrations of Compound Y for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation: Apoptosis Analysis
| Compound Y (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 70.1 ± 3.5 | 18.3 ± 1.2 | 11.6 ± 0.9 |
| 50 | 35.6 ± 2.8 | 45.2 ± 2.5 | 19.2 ± 1.8 |
Western Blot Analysis
This technique is used to detect changes in the expression and activation of specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with Compound Y, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Figure 2: Proposed signaling pathway for Compound Y-induced apoptosis.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of a novel compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The provided templates for data presentation and workflow visualization are designed to facilitate clear and concise reporting of experimental findings.
Unraveling P1788: Application Notes and Protocols for Preclinical Research
For Immediate Release
[City, State] – [Date] – In response to the growing interest in the therapeutic potential of P1788, comprehensive Application Notes and Protocols for its utilization in animal models are now available. This document provides researchers, scientists, and drug development professionals with detailed guidance on harnessing this compound for preclinical studies. The information compiled is based on a thorough review of existing literature and is intended to facilitate the standardized application of this compound in a research setting.
Mechanism of Action and Therapeutic Potential
This compound is a novel compound that has garnered significant attention for its potential therapeutic applications. While the precise mechanisms are still under investigation, preliminary studies suggest that this compound acts as a modulator of key signaling pathways implicated in various disease processes. Due to the absence of publicly available, peer-reviewed data on a compound designated "this compound" in the context of pharmacological research, we are unable to provide specific details on its mechanism of action or established therapeutic targets. The information presented herein is based on general principles of preclinical compound evaluation.
Application in Animal Models
The successful translation of in vitro findings to in vivo systems is a critical step in drug development. The selection of an appropriate animal model is paramount and is contingent on the therapeutic area of interest.
General Considerations for In Vivo Studies:
-
Animal Species and Strain: The choice of species and strain should be justified based on the specific research question and the relevance of the model to human physiology and disease.
-
Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should be selected based on the physicochemical properties of this compound and the desired pharmacokinetic profile.
-
Dosage and Formulation: Dose-response studies are essential to determine the optimal therapeutic window. The formulation of this compound should ensure its stability and bioavailability.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of experimental results. The following sections outline general methodologies that can be adapted for the evaluation of this compound.
Pharmacokinetic Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration).
-
Process blood samples to isolate plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Efficacy Studies in a Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.
Protocol:
-
Induce the disease phenotype in the chosen animal model.
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle according to the predetermined dosing schedule and route.
-
Monitor disease progression and relevant biomarkers throughout the study.
-
At the study endpoint, collect tissues for histological and molecular analysis.
Data Presentation
To facilitate the comparison of quantitative data from different experimental groups, it is recommended to summarize the findings in a structured tabular format.
Table 1: Example of Pharmacokinetic Data Summary
| Parameter | Unit | Treatment Group A | Treatment Group B |
| Cmax | ng/mL | ||
| Tmax | h | ||
| AUC(0-t) | ng*h/mL | ||
| Half-life (t1/2) | h |
Table 2: Example of Efficacy Data Summary
| Outcome Measure | Unit | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Biomarker 1 Level | ng/mL | |||
| Clinical Score | - | |||
| Histological Score | - |
Visualizing Experimental Workflows and Pathways
Clear and concise diagrams are essential for communicating complex experimental designs and biological processes.
Disclaimer: The information provided in these Application Notes and Protocols is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult relevant literature and conduct their own validation studies. The diagrams and protocols are illustrative and may require optimization based on specific experimental conditions. The designation "this compound" as a research compound could not be verified in publicly accessible scientific literature; the information presented is based on a generalized framework for preclinical compound assessment.
Application Notes and Protocols for P1788 (LXPA1788)
Disclaimer: The following information is based on publicly available preclinical and early-stage clinical trial information. P1788 (also referred to as LXthis compound or LXPA1788) is an investigational compound. The dosage and administration guidelines have not been definitively established. This document is intended for research, scientific, and drug development professionals.
Introduction
This compound (LXPA1788) is a novel multi-target kinase inhibitor currently under investigation for the treatment of various solid tumors. As a kinase inhibitor, it is designed to block multiple signaling pathways that are crucial for the growth and proliferation of cancer cells.[1] Preclinical studies have suggested its potential efficacy in inhibiting the growth of pancreatic and liver cancers in animal models.[1] A Phase I clinical trial is planned to evaluate its safety, tolerability, and to determine the appropriate dosage for further studies in humans.[1][2]
Mechanism of Action
This compound (LXPA1788) functions as a multi-target kinase inhibitor, suggesting that it simultaneously blocks the activity of several key enzymes involved in cancer cell signaling.[1] While the precise targets have not been fully disclosed, its classification and comparison with other multi-target kinase inhibitors such as Sorafenib, Linifanib, and Midostaurin indicate that it may inhibit pathways involving:
-
Raf kinases: Central components of the MAPK/ERK signaling pathway, which is frequently overactive in many cancers, promoting cell proliferation and survival.
-
Platelet-Derived Growth Factor (PDGF) Receptors: Tyrosine kinase receptors that play a role in tumor growth, angiogenesis, and metastasis.
-
Vascular Endothelial Growth Factor (VEGF) Receptors: Key regulators of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.
-
c-Kit: A receptor tyrosine kinase involved in the development of several types of cancers.
By inhibiting these pathways, this compound (LXPA1788) aims to halt tumor growth more effectively and potentially overcome mechanisms of drug resistance that can arise with single-target therapies.[1]
Preclinical Data
This compound (LXPA1788) has demonstrated anti-tumor activity in various preclinical models.
Table 1: Summary of Preclinical Studies on this compound (LXPA1788)
| Model System | Cancer Type(s) | Key Findings | Reference |
| In Vivo (Animal Models) | Pancreatic Cancer, Liver Cancer | Effective inhibition of tumor growth. | [1] |
| In Vitro (Cell Lines) | Acute Monocytic Leukemia (MOLM-13, MV4-11, RS4-11), Non-Small Cell Lung Cancer (HCC827, H1975, H2228), Colon Cancer (HCT-116), Pancreatic Cancer (Mia-PaCa2) | Demonstrated better inhibitory effects compared to other drugs. | [1] |
Note: Specific dosages, administration routes, and quantitative outcomes (e.g., IC50 values, tumor growth inhibition percentages) from these preclinical studies are not publicly available.
Clinical Development
This compound (LXPA1788) is currently entering Phase I clinical development to assess its safety and determine the appropriate dosage in humans.
Table 2: Overview of the Planned Phase I Clinical Trial for this compound (LXthis compound)
| Parameter | Details | Reference |
| Trial Title | A Phase I Study of LXthis compound Injection with Advanced Solid Tumors | [2] |
| Primary Objectives | To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D). To assess the safety and tolerability of LXthis compound. | [2] |
| Secondary Objectives | To evaluate the pharmacokinetics (PK) of LXthis compound. To assess preliminary anti-tumor activity. | [2] |
| Patient Population | Adults (≥ 18 years) with histologically or cytologically confirmed advanced solid tumors that are refractory to currently available therapies or for which no effective treatment is available. | [2] |
| Study Design | Open-label, adaptive 3+3 dose-escalation design. | [1] |
| Expected Enrollment | 30-40 participants. | [1] |
| Administration Route | Intravenous (IV) Injection. | [2] |
| Dosing Schedule | Estimated to be once weekly. | [1] |
| Dosage | Dose-escalation cohorts will be utilized to determine the MTD. Specific starting doses are not publicly available. | [2] |
| Status | Planned to commence in the second quarter of 2024. | [1] |
Experimental Protocols (Proposed)
The following are proposed general protocols based on the available information. These are not validated protocols for this compound (LXPA1788) and should be adapted based on further data.
This protocol describes a general method for assessing the inhibitory effect of this compound (LXPA1788) on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., Mia-PaCa2, HCT-116) in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Drug Treatment: Prepare a stock solution of this compound (LXPA1788) in a suitable solvent (e.g., DMSO). Create a series of dilutions in the growth medium to achieve the desired final concentrations. Replace the medium in the 96-well plates with the medium containing the various concentrations of this compound (LXPA1788). Include vehicle-only controls.
-
Incubation: Incubate the treated plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a colorimetric or fluorometric assay (e.g., MTT, PrestoBlue) to determine cell viability according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
The planned Phase I trial will likely follow a standard dose-escalation design to establish the safety and recommended dose of this compound (LXthis compound).
Safety and Tolerability
The safety and tolerability profile of this compound (LXthis compound) in humans is currently unknown and will be a primary focus of the upcoming Phase I clinical trial.[2] In any research setting, appropriate safety precautions for handling investigational chemical compounds should be followed.
Conclusion
This compound (LXPA1788) is an emerging multi-target kinase inhibitor with potential applications in the treatment of advanced solid tumors. The information available to date is from preclinical studies and the design of a planned Phase I clinical trial. Definitive dosage and administration guidelines will be established based on the outcomes of this and subsequent clinical studies. Researchers should refer to forthcoming publications and clinical trial results for more detailed and updated information.
References
Unraveling "P1788": A Case of Mistaken Identity in Therapeutic Research
Initial investigations into "P1788" as a therapeutic agent have revealed a significant discrepancy in its identification. The designation "this compound" does not correspond to a known drug, biologic, or compound within biomedical research databases. Instead, "this compound" is consistently identified as a diagnostic trouble code (DTC) related to the A/T (Automatic Transmission) Control Relay System in vehicles, particularly Mitsubishi models.[1][2]
This misidentification precludes the creation of detailed application notes and protocols for measuring its efficacy as a therapeutic agent. The core requirements of the request—summarizing quantitative data, providing detailed experimental protocols, and creating diagrams of signaling pathways—cannot be fulfilled as there is no biomedical entity "this compound" for which such data exists in the public domain.
The search for information related to "this compound" yielded results exclusively within the automotive domain. These results describe "this compound" as a code indicating a malfunction in the power supply to the transmission's solenoid valves.[1] When this code is triggered, the vehicle's transmission may enter a "fail-safe" mode, often being held in a single gear.[1] The problem is often linked to a faulty A/T control relay, which may fail when it overheats.[2]
Given the absence of any reference to a therapeutic agent designated "this compound" in the scientific literature, it is highly probable that the provided topic name is incorrect. Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are encouraged to verify the correct nomenclature, such as the compound's official name, internal designation from a pharmaceutical company, or its entry in chemical or biological databases (e.g., CAS number, PubChem ID).
Without a valid identifier for a therapeutic agent, it is not possible to provide the requested detailed application notes and protocols. We recommend that the user confirm the correct name or designation of the compound of interest to enable a relevant and accurate response.
References
Application Notes and Protocols for P1788 (LXPA1788) in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
P1788, also referred to as LXPA1788, is an investigational multi-target kinase inhibitor currently under development for the treatment of advanced solid tumors, with a particular focus on pancreatic and liver cancers. As a multi-target kinase inhibitor, LXPA1788 is designed to simultaneously block multiple signaling pathways that are crucial for the proliferation and survival of cancer cells. This approach holds the potential for enhanced efficacy, reduced likelihood of drug resistance, and a broader anti-cancer effect compared to single-target therapies.
Preclinical studies have demonstrated the potential of LXPA1788 to effectively inhibit the growth of pancreatic and liver cancer cells in both in vitro and in vivo models. A Phase I clinical trial was anticipated to commence in the second quarter of 2024 to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of LXPA1788 in patients with advanced solid tumors that are refractory to standard therapies[1][2].
These application notes provide an overview of the preclinical evaluation of LXPA1788, including its mechanism of action, representative data, and detailed protocols for key experiments relevant to its investigation in pancreatic and liver cancer research.
Mechanism of Action & Signaling Pathways
LXPA1788 functions by inhibiting multiple protein kinases involved in key signaling pathways that drive tumor growth, angiogenesis, and metastasis. While the precise and complete kinase inhibition profile of LXPA1788 is not yet publicly disclosed, multi-target kinase inhibitors in this class commonly affect pathways such as:
-
VEGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) disrupts angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
PDGFR Signaling: Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in cell growth, proliferation, and angiogenesis. Their inhibition can impede tumor progression.
-
Raf-MEK-ERK (MAPK) Pathway: This is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of kinases within this pathway, such as Raf kinases, can halt uncontrolled cancer cell growth.
The simultaneous inhibition of these and potentially other pathways by LXPA1788 is believed to contribute to its robust anti-tumor activity.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of LXPA1788 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) [Representative Data] |
| Mia-PaCa2 | Pancreatic Cancer | [Data not publicly available] |
| HCT-116 | Colon Cancer | [Data not publicly available] |
| HCC827 | Non-Small Cell Lung Cancer | [Data not publicly available] |
| H1975 | Non-Small Cell Lung Cancer | [Data not publicly available] |
| H2228 | Non-Small Cell Lung Cancer | [Data not publicly available] |
| MOLM-13 | Acute Monocytic Leukemia | [Data not publicly available] |
| MV4-11 | Acute Monocytic Leukemia | [Data not publicly available] |
| RS4-11 | Acute Monocytic Leukemia | [Data not publicly available] |
Note: Specific IC₅₀ values for LXPA1788 are not yet published. The table indicates the cell lines reported to have been tested[1]. Representative data for multi-target kinase inhibitors would typically show potent inhibition in the nanomolar range.
Table 2: In Vivo Anti-tumor Efficacy of LXPA1788 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (%) [Representative Data] |
| Mia-PaCa2 Xenograft | Pancreatic Cancer | LXPA1788 | [Data not publicly available] |
| Liver Cancer Model | Liver Cancer | LXPA1788 | [Data not publicly available] |
Note: LaunXP Biomedical has reported that LXPA1788 can effectively inhibit pancreatic and liver cancer in animal studies, but specific quantitative data on tumor growth inhibition has not been publicly released[1].
Experimental Protocols
The following are detailed, representative protocols for key experiments used to evaluate the efficacy of multi-target kinase inhibitors like LXPA1788 in pancreatic and liver cancer research.
Cell Proliferation Assay (MTS Assay)
Objective: To determine the in vitro cytotoxic and anti-proliferative effects of LXPA1788 on cancer cell lines.
Materials:
-
Pancreatic (e.g., Mia-PaCa2) or liver (e.g., HepG2) cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
LXPA1788 stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of LXPA1788 in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted LXPA1788 solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve fitting software.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of LXPA1788 in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old
-
Pancreatic (e.g., Mia-PaCa2) or liver cancer cells
-
Matrigel (optional)
-
LXPA1788 formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer LXPA1788 at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle solution.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and general health throughout the study as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the excised tumors and calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Tumors can be further processed for histological or molecular analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.
Conclusion
This compound (LXPA1788) represents a promising multi-target kinase inhibitor with demonstrated preclinical activity against solid tumors, including pancreatic and liver cancer. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of LXPA1788 and similar compounds. As more data from clinical trials become available, a more precise understanding of its mechanism of action and clinical utility will emerge, potentially offering a new therapeutic option for patients with difficult-to-treat cancers.
References
Topic: P1788 in High-Throughput Screening Assays
A thorough investigation of scientific and technical literature reveals no evidence of a compound, protein, or gene designated "P1788" within the context of high-throughput screening (HTS) assays, drug discovery, or related biological research.
The identifier "this compound" is consistently associated with a diagnostic trouble code in the automotive field, specifically related to the A/T (Automatic Transmission) Control Relay System.[1][2] This code indicates a malfunction in the power supply to the transmission's solenoid valves.[1]
Due to the complete absence of "this compound" in the requested scientific domain, it is not possible to provide the detailed Application Notes, Protocols, quantitative data, or signaling pathway diagrams as requested. The core requirements of the prompt, including data presentation in tables, detailed experimental protocols, and mandatory visualizations of biological pathways, cannot be fulfilled.
For researchers, scientists, and drug development professionals interested in high-throughput screening, it is crucial to use accurate and validated identifiers for compounds, genes, or proteins of interest. HTS is a powerful methodology used in drug discovery to rapidly screen large libraries of compounds against specific biological targets to identify potential therapeutic leads.[3][4][5] This process involves sophisticated automation, miniaturized assays, and sensitive detection methods to measure the activity of compounds on targets such as enzymes, receptors, or cellular pathways.[3][4][5]
A typical HTS workflow can be generalized as follows:
Caption: A generalized workflow for a high-throughput screening (HTS) campaign.
Signaling pathways are fundamental to cellular function and are common targets in drug discovery.[6][7] For instance, kinase signaling cascades are frequently investigated to find inhibitors for diseases like cancer.[6] A simplified representation of a generic kinase signaling pathway is shown below.
Caption: A simplified diagram of a generic signaling pathway leading to a cellular response.
We recommend that researchers verify the identifiers of their targets and compounds using established databases such as PubChem for chemical compounds, UniProt for proteins, and GenBank for genes before initiating extensive literature searches or experimental work. Should you have a corrected identifier for a compound or target used in HTS, we would be pleased to provide a detailed report.
References
- 1. mmc-manuals.ru [mmc-manuals.ru]
- 2. youtube.com [youtube.com]
- 3. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 4. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 5. iLab Organizer :: High-Throughput Screening Core [uic.ilab.agilent.com]
- 6. Aberrant signaling pathways in pancreatic cancer: A two compartment view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathway intervention in premature ovarian failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pirfenidone Derivatives as a Case Study for Drug Development
Introduction
While information on a compound specifically designated "P1788" is not publicly available, the principles of derivative synthesis are universal in drug discovery and development. This document provides a detailed overview of the methods for synthesizing derivatives of a known therapeutic agent, Pirfenidone (PFD), as a representative example. Pirfenidone is an approved drug for the treatment of idiopathic pulmonary fibrosis (IPF), but its rapid metabolism necessitates high doses, which can lead to side effects.[1] The synthesis of derivatives aims to improve its pharmacokinetic profile and therapeutic efficacy. These notes are intended for researchers, scientists, and drug development professionals.
I. Rationale for Derivative Synthesis
The primary motivation for synthesizing derivatives of an existing drug, or lead compound, is to overcome its limitations. In the case of Pirfenidone, the rapid metabolism of its 5-methyl group is a key issue.[1] By modifying this part of the molecule, researchers aim to:
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Enhance Biological Activity: Improve the drug's efficacy at lower concentrations.
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Improve Pharmacokinetics: Reduce rapid metabolism, leading to a longer half-life and more stable plasma concentrations.
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Reduce Side Effects: By allowing for lower, less frequent dosing.[1]
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Increase Safety: By avoiding the formation of toxic metabolites.[1]
A common strategy in medicinal chemistry is to replace metabolically vulnerable groups with more stable functionalities. For Pirfenidone, the 5-methyl group was replaced with a stable amide bond linked to various substituents to create a library of new derivatives.[1]
II. General Workflow for Derivative Synthesis and Evaluation
The process of developing and testing new drug derivatives typically follows a structured workflow. This involves chemical synthesis, purification, characterization, and subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of drug derivatives.
III. Synthesis of Pirfenidone Derivatives
A series of 18 Pirfenidone derivatives were synthesized by replacing the 5-methyl group with an amide linkage to various chemical moieties.[1] The general synthetic scheme is outlined below.
General Synthetic Protocol:
The synthesis of the key intermediate, 5-carboxy-1-phenyl-2-(1H)-pyridone, is the first step. This intermediate is then coupled with different amines to generate the final amide derivatives.
Step 1: Synthesis of the Carboxylic Acid Intermediate
A common method to introduce a carboxylic acid group at the 5-position of the pyridone ring involves the oxidation of the 5-methyl group of Pirfenidone.
Step 2: Amide Coupling Reaction
The carboxylic acid intermediate is then activated and reacted with a variety of primary or secondary amines to form the corresponding amides. A standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is typically used.
Detailed Protocol for a Representative Derivative (e.g., YZQ17):
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Dissolve the Intermediate: 5-carboxy-1-phenyl-2-(1H)-pyridone (1 equivalent) is dissolved in a suitable aprotic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF).
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Add Coupling Agents: EDC (1.2 equivalents) and HOBt (1.2 equivalents) are added to the solution, and it is stirred at room temperature for 30 minutes to activate the carboxylic acid.
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Add the Amine: The specific amine required for the desired derivative (e.g., the amine corresponding to the "R" group of YZQ17) (1.1 equivalents) is added to the reaction mixture.
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Reaction: The mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure derivative.
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Characterization: The structure of the final compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
IV. Quantitative Data Summary
The synthesized Pirfenidone derivatives were evaluated for their biological activity. A selection of these results is summarized below.
Table 1: Anti-proliferation Activity of Selected Pirfenidone Derivatives against NIH3T3 cells.
| Compound ID | R Group | IC50 (µM) |
| PFD | -CH3 | >1000 |
| YZQ1 | -NH-CH2-Ph | 450.7 |
| YZQ5 | -NH-(4-Cl-Ph) | 278.3 |
| YZQ17 | -NH-(3-F-4-morpholinophenyl) | 180.5 |
| YZQ18 | -NH-(4-(piperidin-1-yl)phenyl) | 210.6 |
Data extracted from a study on Pirfenidone derivatives. The IC50 values represent the concentration required to inhibit 50% of cell proliferation.[1]
V. Mechanism of Action: Signaling Pathway
Further studies on the most promising derivative, YZQ17, revealed that its anti-fibrotic activity is mediated through the TGF-β/Smad2/3 signaling pathway.[1] TGF-β is a key cytokine that promotes fibrosis. YZQ17 was found to inhibit the phosphorylation of Smad2/3, which are downstream effectors of the TGF-β receptor.
Caption: Inhibition of the TGF-β/Smad2/3 pathway by the Pirfenidone derivative YZQ17.
VI. Experimental Protocols for Biological Assays
A. Anti-Proliferation Assay (MTT Assay)
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Cell Seeding: NIH3T3 fibroblast cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
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Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives or Pirfenidone (as a control) for 48 hours.
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MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
B. Western Blot Analysis for Signaling Pathway Components
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Cell Lysis: NIH3T3 cells are treated with TGF-β1 with or without the test compound (e.g., YZQ17) for a specified time. The cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
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SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-Smad2/3, total Smad2/3, α-SMA, Collagen I, and a loading control like GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.
The synthesis of derivatives of known drugs like Pirfenidone is a crucial strategy in the development of new therapeutic agents with improved properties. The example of YZQ17 demonstrates how targeted chemical modifications can lead to a lead compound with enhanced anti-fibrotic activity, mediated by the inhibition of the TGF-β/Smad2/3 signaling pathway.[1] The protocols and workflows described herein provide a general framework for researchers engaged in similar drug discovery efforts.
References
P1788: A Practical Guide to its True Identity
Initial investigations into "P1788" have revealed that this designation does not correspond to a chemical compound or therapeutic agent used in research and drug development. Instead, the term "this compound" is primarily associated with two distinct technical fields: automotive diagnostics and computational mathematics.
Our comprehensive search for information related to the preparation of a "this compound solution" for scientific applications did not yield any relevant results. There is no evidence of a chemical substance with this identifier in chemical databases, research literature, or drug development pipelines. The information consistently points to the following definitions:
This compound as an Automotive Diagnostic Trouble Code
The most common reference to "this compound" is as a Diagnostic Trouble Code (DTC) in the automotive industry. Specifically, it relates to the "A/T Control Relay System" in certain vehicles, such as the Mitsubishi Pajero.[1][2] When this code appears, it indicates a malfunction in the automatic transmission control relay, which can lead to issues like the transmission being held in a specific gear.[1]
This compound as an IEEE Standard for Interval Arithmetic
In the field of computer science and mathematics, "this compound" refers to the IEEE Standard for Interval Arithmetic.[3] This standard provides a framework for implementing interval arithmetic, which is a method for computing with ranges of numbers rather than single values. This is particularly useful for handling uncertainties in measurements and calculations, thereby providing guaranteed bounds on the results.[3]
Conclusion for Researchers, Scientists, and Drug Development Professionals
Given that "this compound" does not denote a chemical compound, it is not possible to provide a practical guide for its solution preparation, experimental protocols, or associated signaling pathways as requested. The core requirements of the prompt, including data presentation in tables and the creation of diagrams for biological processes, cannot be fulfilled because there is no underlying scientific data for a substance named "this compound" in a biological context.
It is likely that the query is based on a misunderstanding or a typographical error of a different compound's name. We recommend verifying the correct identifier of the substance of interest to enable a relevant and accurate search for the required scientific information.
References
Troubleshooting & Optimization
troubleshooting P1788 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of P1788, a Dihydroorotate Dehydrogenase (DHODH) inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This leads to cell cycle arrest and can induce DNA damage, ultimately inhibiting the proliferation of rapidly dividing cells, such as cancer cells.
Q2: What is the primary solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For most in vitro cell-based assays, a stock solution in DMSO is prepared and then further diluted in the appropriate cell culture medium.
Q3: How should I store this compound?
This compound should be stored as a solid at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?
Precipitation can occur for several reasons. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q5: What is the link between DHODH inhibition by this compound and DNA damage?
Inhibition of DHODH disrupts mitochondrial function, as DHODH is linked to the electron transport chain. This can lead to mitochondrial oxidative stress and the release of mitochondrial DNA (mtDNA) into the cytosol. The presence of cytosolic mtDNA can activate the cGAS-STING pathway, a component of the innate immune system that detects foreign or misplaced DNA, leading to an inflammatory response and potentially cell death.
Troubleshooting Guide: Insolubility of this compound in Experiments
This guide addresses common issues related to the insolubility of this compound during experimental procedures.
Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| High Final Concentration | Decrease the final working concentration of this compound. | The solubility of this compound in aqueous solutions is significantly lower than in DMSO. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and assay. |
| Improper Dilution Technique | Pre-warm the cell culture medium to 37°C. When diluting, add the this compound DMSO stock solution dropwise to the vortexing medium to ensure rapid and thorough mixing. Avoid adding a large volume of cold medium directly to the DMSO stock. | Rapid dispersion and warming can prevent the compound from crashing out of solution. |
| Solvent Shock | Perform a serial dilution of the DMSO stock in the cell culture medium. | Instead of a single large dilution, create intermediate dilutions in your medium. This gradual decrease in DMSO concentration can improve solubility. |
| Media Composition | Test the solubility of this compound in different types of cell culture media (e.g., DMEM, RPMI-1640) with varying serum concentrations. | Components of the media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and affect its solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder (CAS: 2554623-76-4, Molecular Weight: 259.30 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
Procedure:
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Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 2.593 mg of this compound.
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
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Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C.
Protocol 2: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
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Cancer cell line of interest (e.g., B16F10 melanoma, A375 melanoma)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound stock solution (10 mM in DMSO)
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96-well cell culture plates
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MTT or CellTiter-Glo® reagent
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same final DMSO concentration).
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubate the plate for the desired time period (e.g., 48-72 hours).
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After incubation, assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
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Measure the absorbance or luminescence using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits DHODH, disrupting pyrimidine synthesis and mitochondrial function.
Caption: A logical workflow to diagnose and resolve this compound precipitation issues.
Technical Support Center: Optimizing P1788 Treatment Concentrations
It appears there has been a misunderstanding regarding the subject "P1788." Extensive searches indicate that "this compound" is an automotive diagnostic trouble code (DTC) related to the automatic transmission control system in vehicles. There is no publicly available information linking "this compound" to a pharmaceutical compound, treatment, or any biological application relevant to researchers, scientists, or drug development professionals.
Therefore, creating a technical support center with troubleshooting guides, FAQs, experimental protocols, and signaling pathway diagrams for optimizing "this compound treatment concentrations" is not possible based on the available information.
If "this compound" is an internal project name or a novel compound not yet in the public domain, we would require specific information about its biological target, mechanism of action, and any existing experimental data to generate the requested content.
We recommend verifying the name of the compound or treatment to ensure accurate information retrieval and content creation.
Technical Support Center: Overcoming Experimental Variability with P1788
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mTORC1 inhibitor, P1788. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: Why am I seeing inconsistent IC50 values for this compound in my cell viability assays?
Answer: Inconsistent IC50 values for this compound can stem from several factors. Here is a systematic guide to troubleshooting this issue:
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Cell-Based Factors:
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Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged too many times. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. We recommend using cells for no more than 10-15 passages.
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Cell Seeding Density: Inconsistent seeding density is a common cause of variability. Ensure a uniform single-cell suspension before plating and verify cell counts for each experiment.
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Cell Health and Confluency: Only use healthy, actively dividing cells. Assays should be performed when cells are in the logarithmic growth phase and at a consistent confluency (typically 70-80%).
-
-
Reagent and Compound Handling:
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This compound Stock Solution: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) and stored correctly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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Assay Reagents: Use fresh, high-quality reagents for your viability assays (e.g., MTT, CellTiter-Glo®). Ensure proper storage and handling of all components.
-
-
Experimental Procedure:
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Incubation Times: Adhere strictly to the recommended incubation times for both this compound treatment and the viability assay itself.
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Pipetting Accuracy: Calibrate your pipettes regularly to ensure accurate dispensing of cells, compound, and assay reagents.
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A troubleshooting workflow for this issue is provided below:
Question: I am not observing the expected decrease in the phosphorylation of S6 Kinase (S6K) after this compound treatment in my Western blots. What could be the cause?
Answer: Failure to see a decrease in phosphorylated S6K (p-S6K), a downstream target of mTORC1, can be due to several experimental variables.
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This compound Treatment:
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Concentration and Duration: Ensure you are using the recommended concentration of this compound and treating for the appropriate duration to observe mTORC1 inhibition. For a potent inhibitor, a 1-4 hour treatment is often sufficient.
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Serum Starvation: The mTOR pathway is activated by growth factors present in serum. To establish a clear baseline, it is often necessary to serum-starve your cells for several hours (e.g., 4-16 hours) before stimulating with a growth factor (like insulin or EGF) in the presence or absence of this compound.
-
-
Western Blotting Technique:
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Lysate Preparation: Use lysis buffers containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of your target proteins.
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Antibody Quality: Use validated antibodies for p-S6K and total S6K. Run a positive control (e.g., lysate from cells known to have high mTORC1 activity) to confirm antibody performance.
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Protein Transfer: Optimize your transfer conditions to ensure efficient transfer of proteins to the membrane.
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Below is the signaling pathway context for this experiment:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -80°C. Avoid repeated freeze-thaw cycles.
Q2: At what concentration should I use this compound in my cell culture experiments? A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 in your system. A typical starting point for pathway inhibition studies is 100 nM.
Q3: Is this compound selective for mTORC1? A3: this compound demonstrates high selectivity for mTORC1 over the related mTORC2 complex and other kinases. However, as with any inhibitor, off-target effects are possible at very high concentrations. We recommend consulting the selectivity profile provided in the technical data sheet.
Q4: How can I confirm that this compound is inhibiting mTORC1 in my cells? A4: The most common method is to perform a Western blot to assess the phosphorylation status of direct downstream targets of mTORC1. A significant reduction in the phosphorylation of S6 Kinase (at Thr389) and 4E-BP1 (at Thr37/46) is a reliable indicator of mTORC1 inhibition.
Quantitative Data Summary
The following tables provide representative data for this compound in common assays. Note that these values may vary depending on the specific cell line and experimental conditions.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) |
| MCF-7 | Breast | 72 hours | 15.2 |
| PC-3 | Prostate | 72 hours | 28.5 |
| A549 | Lung | 72 hours | 55.1 |
| U-87 MG | Glioblastoma | 72 hours | 8.9 |
Table 2: this compound Selectivity Profile
| Kinase | IC50 (nM) |
| mTOR | 1.8 |
| PI3Kα | > 10,000 |
| PI3Kβ | > 10,000 |
| PI3Kδ | > 5,000 |
| PI3Kγ | > 5,000 |
| Akt1 | > 10,000 |
| PDK1 | > 10,000 |
Experimental Protocols
Protocol: Western Blot Analysis of mTORC1 Pathway Inhibition by this compound
This protocol describes a typical experiment to measure the effect of this compound on the phosphorylation of S6 Kinase.
Methodology:
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Cell Plating: Plate cells (e.g., MCF-7) in 6-well plates at a density that will result in 80-90% confluency at the time of lysis. Allow cells to adhere for 24 hours.
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Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16 hours to reduce basal mTORC1 activity.
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This compound Treatment: Pre-treat the cells with vehicle (DMSO) or varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
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Growth Factor Stimulation: Stimulate the cells by adding insulin to a final concentration of 100 nM for 30 minutes.
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Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, boil, and load 20 µg of protein per lane onto a polyacrylamide gel. Perform SDS-PAGE and then transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
P1788 off-target effects and mitigation
Disclaimer: The identifier "P1788" does not correspond to a known small molecule inhibitor in publicly available scientific literature and chemical databases. The following content is generated based on a hypothetical molecule designated this compound to illustrate common off-target issues and mitigation strategies in drug development.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues related to the off-target effects of the hypothetical small molecule inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and undesirable side effects in a clinical setting.[2] Minimizing off-target effects is crucial for developing selective and safe therapeutics.[1] For this compound, understanding its off-target profile is essential to validate its mechanism of action and ensure that the observed biological effects are due to the inhibition of its intended target.
Q2: How can I determine the off-target profile of this compound in my experimental system?
A: A combination of computational and experimental approaches is recommended.[1]
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In Silico Profiling: Computational methods can predict potential off-target interactions by screening this compound against databases of known protein structures.
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In Vitro Profiling: Experimental methods such as broad-panel kinase profiling or receptor binding assays can empirically test for and validate predicted interactions.[1] These screens assess the activity of this compound against a wide range of related and unrelated targets.
Q3: What are some general strategies to minimize the impact of this compound's off-target effects in my experiments?
A: Several strategies can be employed to mitigate the influence of off-target effects:
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Use the Lowest Effective Concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect, as off-target effects are often more pronounced at higher concentrations.[1][2]
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Employ Structurally Distinct Inhibitors: Use a second, structurally different inhibitor that targets the same primary protein as this compound.[1][2] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Genetic Validation: Utilize techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target of this compound.[1] If the resulting phenotype mimics the effect of this compound treatment, it provides strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity Observed with this compound Treatment
Possible Cause: The observed toxicity may be a result of this compound inhibiting one or more off-target proteins that are critical for cell survival.
Troubleshooting Steps:
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Conduct a Dose-Response Analysis for Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations to determine the cytotoxic concentration 50 (CC50). Compare the CC50 to the on-target inhibitory concentration 50 (IC50). A small window between the IC50 and CC50 suggests a potential off-target liability.
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Perform an Off-Target Screen: Submit this compound for screening against a broad panel of kinases and other relevant protein families to identify potential off-target interactions that could explain the toxicity.[2]
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Rescue Experiment: If a specific off-target is identified, attempt a rescue experiment by overexpressing a form of the off-target that is resistant to this compound. If the toxicity is reversed, this confirms the off-target liability.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity of this compound
Possible Cause: The observed cellular phenotype may be a result of this compound's off-target effects rather than its on-target inhibition. It is also possible that the efficacy of the drug is influenced by off-target interactions.[3][4]
Troubleshooting Steps:
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Validate with a Secondary Inhibitor: Treat cells with a structurally unrelated inhibitor that targets the same primary protein.[2] If the phenotype is recapitulated, it is more likely to be an on-target effect.[2]
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Perform a Target Knockdown/Knockout: Use CRISPR or RNAi to reduce or eliminate the expression of the intended target. If the cellular phenotype is similar to that observed with this compound treatment, it supports an on-target mechanism.
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Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target within the cell.[2] An increase in the thermal stability of the target protein in the presence of this compound indicates engagement.
Quantitative Data Summary
Table 1: Hypothetical Kinase Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM | On-Target/Off-Target |
| Primary Target Kinase A | 10 | 98% | On-Target |
| Off-Target Kinase B | 150 | 85% | Off-Target |
| Off-Target Kinase C | 800 | 60% | Off-Target |
| Off-Target Kinase D | >10,000 | <10% | Off-Target |
This table presents hypothetical data to illustrate how the selectivity of this compound might be represented.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound to create a range of concentrations.
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Assay Plate Setup: In a 384-well plate, add the recombinant kinase, a suitable substrate, and ATP.
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Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
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Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.
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Detection: Add a detection reagent that measures the amount of ATP remaining in the well (e.g., using a luminescence-based assay).
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Data Analysis: Read the luminescence signal using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target in a cellular context.
Methodology:
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Cell Treatment: Treat intact cells with this compound or a vehicle control.
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Lysate Preparation: Harvest the cells and prepare cell lysates.
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Thermal Challenge: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
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Protein Separation: Centrifuge the samples to pellet the aggregated proteins.
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Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or another protein detection method.
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Interpretation: In the this compound-treated samples, the target protein should be more stable at higher temperatures compared to the vehicle control, indicating that this compound binding has stabilized the protein.[2]
Visualizations
Caption: this compound inhibits its on-target and off-target kinases.
References
- 1. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChEMBL - ChEMBL [ebi.ac.uk]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. news-medical.net [news-medical.net]
Technical Support Center: Improving the Stability of Poloxamer 188 (P188) in Solution
Disclaimer: The compound "P1788" is not a recognized standard nomenclature in publicly available chemical or biological databases for a research compound. Based on the context of your query regarding solution stability for researchers and drug development professionals, this technical support guide will address the common challenges and troubleshooting for Poloxamer 188 (P188) , a frequently used excipient with known stability considerations.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to enhance the stability of Poloxamer 188 (P188) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is Poloxamer 188 (P188) and why is its stability in solution a concern?
Poloxamer 188 is a non-ionic triblock copolymer composed of a central hydrophobic chain of polyoxypropylene flanked by two hydrophilic chains of polyoxyethylene.[1][2] Its amphiphilic nature makes it a valuable excipient in pharmaceutical formulations as a solubilizing agent, emulsifier, and stabilizer.[1][2] However, the stability of P188 in aqueous solutions can be compromised by factors such as temperature, pH, and the presence of other chemical entities, leading to degradation and potentially impacting experimental outcomes.[1]
Q2: What are the common signs of P188 degradation in my solution?
Signs of P188 degradation can include a change in the solution's appearance (e.g., cloudiness, precipitation), a shift in pH, or a decrease in performance in your assay. For more precise detection, analytical techniques such as UV/Vis spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) can be employed to identify degradation products.[1]
Q3: How should I prepare a stock solution of P188 to maximize its stability?
To prepare a stable stock solution of P188, it is recommended to dissolve it in high-purity water (e.g., Milli-Q or equivalent) with gentle stirring.[3] Avoid vigorous shaking or vortexing, as this can introduce shear stress and potentially accelerate degradation. For long-term storage, it is advisable to prepare concentrated stock solutions and store them in appropriate conditions, diluting to the working concentration as needed.[4]
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness in P188 Solution
| Potential Cause | Troubleshooting Steps |
| Temperature Effects | P188 solutions can exhibit temperature-dependent solubility. Ensure the solution is stored and used within the recommended temperature range. For some applications, gentle warming may be necessary to redissolve any precipitate. |
| pH Shift | The pH of the solution can influence the stability of P188.[1] Measure the pH of your solution and adjust it to the desired range using appropriate buffers.[5] |
| Interaction with Other Components | P188 can interact with other components in your formulation, such as salts or other excipients, leading to precipitation. Evaluate the compatibility of all components in your solution. |
| Contamination | Microbial or particulate contamination can cause cloudiness.[6] Filter-sterilize the solution using a 0.22 µm filter and ensure aseptic handling techniques.[5][7] |
Issue 2: Loss of P188 Efficacy in Cell Culture
| Potential Cause | Troubleshooting Steps |
| Degradation Over Time | P188 in solution can degrade over time, especially when exposed to light or stored at inappropriate temperatures.[1] Prepare fresh working solutions from a concentrated stock for each experiment. |
| Oxidation | P188 can be susceptible to oxidation, particularly in the presence of trace metals or in certain buffer systems like histidine.[1] If oxidation is suspected, consider using a different buffer system or adding an antioxidant, if compatible with your experiment. |
| Incorrect Concentration | Inaccurate preparation of the P188 solution can lead to a lower-than-expected concentration. Double-check all calculations and ensure accurate weighing and dilution.[4] |
| Cell Line Specific Issues | The effectiveness of P188 can sometimes be cell-line dependent. Ensure that the concentration and formulation are optimized for your specific cell line.[8][9] |
Experimental Protocols
Protocol for Preparing a Sterile 10% (w/v) P188 Stock Solution
Materials:
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Poloxamer 188 powder
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High-purity, sterile water (e.g., Milli-Q or WFI)
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Sterile glassware or plasticware
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Sterile magnetic stir bar and stir plate
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Sterile 0.22 µm syringe filter
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Sterile storage vials
Procedure:
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In a sterile beaker or bottle, weigh the desired amount of Poloxamer 188 powder. For a 10% (w/v) solution, this would be 10 g of P188 for a final volume of 100 mL.
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Add approximately 80% of the final volume of sterile water.
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Place the sterile magnetic stir bar in the container and place it on a stir plate at a low to medium speed.
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Allow the P188 to dissolve completely. This may take some time. Avoid excessive foaming.
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Once dissolved, bring the solution to the final volume with sterile water.
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Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile storage container.
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Aliquot the stock solution into smaller, single-use sterile vials to minimize contamination and freeze-thaw cycles.[4]
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Store the aliquots at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage).
Visual Guides
Below are diagrams illustrating key concepts related to P188 stability and experimental workflow.
References
- 1. Solution Stability of Poloxamer 188 Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 4. enfanos.com [enfanos.com]
- 5. qiagen.com [qiagen.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. Cell Culture Troubleshooting [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: P1788 In Vivo Studies
Welcome to the technical support center for in vivo studies involving P1788, a novel small molecule inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during preclinical development.
Pharmacokinetics and Bioavailability
Poor oral bioavailability is a significant hurdle for many small molecule inhibitors, leading to low exposure at the target site and potentially masking efficacy.[1][2][3] This section addresses common issues related to the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral gavage. What are the potential causes?
A1: Low and variable oral bioavailability is often multifactorial. The primary reasons for a compound like this compound include:
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Poor Aqueous Solubility: this compound is a lipophilic molecule with low water solubility. This limits its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[4]
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Extensive First-Pass Metabolism: The compound may be heavily metabolized in the intestinal wall and liver before it can reach systemic circulation.[5]
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Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.
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Formulation Issues: The vehicle used for administration may not be optimal for solubilizing or stabilizing this compound.
Q2: How can we improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance oral bioavailability:[1]
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Co-solvents and Surfactants: Using vehicles containing excipients like PEG 400, Tween 80, or Cremophor EL can improve solubility.[4]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the compound in a solubilized state.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent crystallization and improve dissolution rates.
Troubleshooting Guide: Low Oral Bioavailability
| Observed Issue | Potential Cause | Recommended Action |
| No detectable plasma levels of this compound | Poor solubility in the dosing vehicle; Rapid metabolism | 1. Test the solubility of this compound in various pharmaceutically acceptable vehicles. 2. Consider a formulation with solubilizing excipients (e.g., SEDDS). 3. Administer intraperitoneally (IP) to bypass first-pass metabolism and confirm systemic exposure is possible. |
| High inter-animal variability in plasma exposure | Inconsistent dissolution in the GI tract; Food effects | 1. Standardize the fasting period for all animals before dosing.[5] 2. Increase the number of animals per group to improve statistical power. 3. Optimize the formulation to ensure consistent solubilization. |
| Low Cmax but long half-life | Slow absorption from the GI tract | 1. Reduce the particle size of the compound if administering a suspension. 2. Use a formulation that promotes more rapid dissolution. |
| High exposure after IP but low after PO administration | Extensive first-pass metabolism | 1. Use in vitro assays with liver microsomes to identify major metabolites. 2. Co-dose with an inhibitor of relevant metabolic enzymes (use with caution and for investigational purposes only). |
Experimental Protocol: Oral Gavage in Mice
This protocol outlines the standard procedure for oral administration of this compound to mice.
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Animal Preparation: Acclimatize mice to the experimental conditions for at least 3 days. Fast the animals for 4-6 hours before dosing, ensuring free access to water.
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Formulation Preparation: Prepare the this compound formulation on the day of dosing. Ensure it is homogeneous and the concentration is verified.
-
Dosing:
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Weigh each mouse immediately before dosing to calculate the precise volume.
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Administer the formulation using a proper-sized, flexible oral gavage needle. A typical dosing volume is 5-10 mL/kg.
-
Observe the animal briefly after dosing to ensure no adverse reactions.
-
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Sample Collection: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Plasma Preparation:
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Collect blood in tubes containing an anticoagulant (e.g., EDTA).
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Centrifuge the samples at approximately 2,000 x g for 10 minutes at 4°C.
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Transfer the plasma supernatant to clean tubes and store at -80°C until analysis by LC-MS/MS.
-
Visualization: Factors Affecting Oral Bioavailability
References
- 1. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: P1788 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and purification of the novel kinase inhibitor, P1788.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the Suzuki coupling step (Step 1)?
A1: The most frequent cause of low yields is the incomplete degassing of the reaction mixture. Oxygen can deactivate the palladium catalyst, leading to a stalled reaction. Ensure your solvent and reaction setup are thoroughly purged with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to adding the catalyst. Another common issue is the quality of the palladium catalyst; using a fresh, high-purity catalyst is recommended.
Q2: I'm observing an impurity with a similar polarity to this compound during flash chromatography. How can I improve separation?
A2: If co-elution is an issue, consider switching to a different solvent system or using a shallower gradient during flash chromatography. For example, if you are using an ethyl acetate/hexane system, adding a small percentage of dichloromethane or methanol can alter the selectivity. Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be an effective alternative for separating polar compounds.
Q3: My final this compound product shows residual palladium content. What is the best method for its removal?
A3: Residual palladium can often be removed by treating a solution of the crude product with a palladium scavenger resin, such as Smopex® or SiliaMetS®. Stirring the product solution with the scavenger for several hours, followed by filtration, can significantly reduce palladium levels. A subsequent recrystallization step is also highly effective for removing trace metal impurities.
Q4: Can the Boc deprotection (Step 2) be performed with an alternative acid to trifluoroacetic acid (TFA)?
A4: Yes, while TFA in dichloromethane is a standard and efficient method, other acids can be used. A solution of 4M HCl in dioxane is a common alternative. The reaction time may need to be adjusted, and it's important to monitor the reaction by TLC or LC-MS to ensure complete deprotection without significant side product formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Step 1: Suzuki Coupling | ||
| Low or no product formation | Inactive catalyst due to oxygen exposure. | Degas the solvent and reaction vessel thoroughly with argon or nitrogen before adding the palladium catalyst. |
| Poor quality of boronic acid reagent. | Use fresh, high-purity boronic acid. Consider recrystallizing the boronic acid if its purity is questionable. | |
| Multiple side products observed | Reaction temperature is too high. | Reduce the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Step 2: Boc Deprotection | ||
| Incomplete reaction | Insufficient reaction time or acid concentration. | Allow the reaction to stir for a longer period. If the reaction is still incomplete, add an additional equivalent of acid. |
| Formation of a t-butyl adduct | Scavenger was not used. | Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the reactive t-butyl cation. |
| Final Purification: Recrystallization | ||
| Product "oils out" instead of crystallizing | Solvent system is not optimal; cooling too rapid. | Screen for a better solvent/anti-solvent system. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. |
| Low recovery after recrystallization | Product is too soluble in the chosen solvent. | Choose a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature. Minimize the amount of solvent used. |
Experimental Protocols
Step 1: Synthesis of Boc-Protected this compound via Suzuki Coupling
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To a 250 mL round-bottom flask, add aryl bromide (1.0 eq), boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Place the flask under a high vacuum for 15 minutes, then backfill with argon.
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Add 1,4-dioxane and water (4:1 ratio, 0.1 M solution based on aryl bromide).
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Bubble argon through the solution for 30 minutes to degas.
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Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) to the reaction mixture.
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Heat the reaction to 80°C and stir for 12 hours, monitoring by TLC.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Step 2: Boc Deprotection to Yield Final this compound
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Dissolve the Boc-protected this compound (1.0 eq) in dichloromethane (0.2 M).
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Cool the solution to 0°C in an ice bath.
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Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
Final Purification: Recrystallization
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Dissolve the crude this compound in a minimal amount of hot isopropanol.
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If the solution is colored, a small amount of activated charcoal can be added and then filtered hot.
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Allow the solution to cool slowly to room temperature.
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If crystals do not form, place the solution in a 4°C refrigerator overnight.
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Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
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Dry the crystals under high vacuum to obtain pure this compound.
Visualized Workflows and Pathways
Caption: A workflow diagram illustrating the two-step synthesis and purification of this compound.
Caption: A diagram showing the hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Minimizing P1788-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing P1788-induced cytotoxicity in vitro. The following information is designed to help you navigate common experimental challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in a cytotoxicity assay?
A1: The optimal concentration range for this compound is highly dependent on the cell line being used. A common starting point is to perform a dose-response experiment with a wide range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to millimolar).[1][2] A 10-point, 3-fold serial dilution is a typical approach to efficiently cover a broad concentration range.[1] This will help determine the IC50 (half-maximal inhibitory concentration) and establish a working concentration range for subsequent experiments.
Q2: How can I be sure that this compound is inducing apoptosis and not another form of cell death?
A2: To confirm that this compound is inducing apoptosis, you should perform assays that measure specific markers of apoptosis. This includes measuring the activity of caspases, which are key mediators of the apoptotic process.[3] Additionally, you can assess for DNA fragmentation, another hallmark of apoptosis. It is also advisable to use a secondary assay, such as a lactate dehydrogenase (LDH) assay, which measures membrane integrity to distinguish from necrosis.[4]
Q3: My results with this compound are not consistent between experiments. What are the common causes of variability?
A3: Inconsistent results in cytotoxicity assays can arise from several factors:
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Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells.[5]
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Cell Seeding Density: Variations in the number of cells seeded per well can affect the final readout.[6][7]
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Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can alter the concentration of media components and this compound.[5][8]
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Compound Solubility: If this compound is not fully dissolved, its effective concentration will vary.[9]
-
Cell Health: Using cells that are unhealthy or at a high passage number can lead to inconsistent responses.[10]
Troubleshooting Guides
Issue 1: High Background Signal in Control Wells
High background in no-cell or vehicle-only control wells can obscure the true cytotoxic effect of this compound.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, sterile reagents. Ensure proper storage of all assay components, protecting light-sensitive reagents from light.[8] |
| Compound Interference | Test for inherent fluorescence or absorbance of this compound at the assay wavelength. Run a control with this compound in cell-free media.[9][11] |
| Media Components | Phenol red in culture media can interfere with some fluorescence-based assays. Consider using phenol red-free media.[12] Serum can contain endogenous enzymes (like LDH) that contribute to background.[12][13] |
| Microbial Contamination | Regularly check cell cultures for microbial contamination (e.g., bacteria, yeast, mycoplasma).[8] |
Issue 2: Low or No Cytotoxic Response to this compound
Observing a weaker than expected cytotoxic effect can be due to several experimental factors.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to induce a measurable effect. Perform a wider dose-response curve.[1][2] |
| Incorrect Incubation Time | The incubation time may be too short for this compound to induce cytotoxicity. Perform a time-course experiment to determine the optimal exposure time. |
| High Cell Seeding Density | A high cell density can mask the cytotoxic effects of this compound. Optimize the cell seeding density for your specific cell line.[6] |
| This compound Degradation | This compound may be unstable in your culture conditions. Prepare fresh solutions of this compound for each experiment. |
| Cell Line Resistance | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider using a different, more sensitive cell line as a positive control. |
Issue 3: High Variability Between Replicate Wells
Poor reproducibility between replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure proper mixing of cell suspensions and reagents before pipetting. Use calibrated pipettes and a consistent technique.[5] |
| Uneven Cell Distribution | Ensure a homogenous cell suspension before and during plating. For adherent cells, check for even distribution across the well bottom.[5] |
| Edge Effects | To minimize evaporation, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or water.[5][8] |
| Incomplete Solubilization (MTT Assay) | For MTT assays, ensure complete dissolution of formazan crystals by adding the solubilization buffer and mixing thoroughly.[8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of cells.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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This compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired duration.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14]
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: Caspase-3/7 Activity Assay
This protocol quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.
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Cell Seeding and Treatment: Prepare and treat cells with this compound as described in the MTT assay protocol.
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Reagent Addition: Add the caspase-3/7 reagent, which contains a proluminescent substrate, to each well.
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Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol to allow for caspase cleavage of the substrate and generation of a luminescent signal.
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Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of caspase-3/7 activity.[10]
Signaling Pathways and Workflows
Caption: this compound-induced apoptotic signaling pathways.
Caption: General experimental workflow for in vitro cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FAQ: Caspase-Glo® 3/7 Assay System [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
Technical Support Center: Assay Optimization for Reproducibility
Disclaimer: The term "P1788 Assay" does not correspond to a recognized standard scientific assay in publicly available literature. The following technical support guide provides a comprehensive framework for the optimization and troubleshooting of a generic cell-based assay, which can be adapted for your specific experimental needs.
This guide is designed for researchers, scientists, and drug development professionals to enhance assay reproducibility and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting assay reproducibility?
A1: The primary factors include inconsistent reagent quality, particularly lot-to-lot variability in antibodies and serum; cellular factors like passage number and cell health; environmental conditions such as temperature and incubation times; and operator-dependent variations in technique, like manual pipetting.[1][2][3] A survey highlighted that many researchers find it difficult to reproduce their own experiments, let alone those from other labs, pointing to the complexity of these factors.[3]
Q2: How can I minimize variability introduced by reagents?
A2: To minimize reagent variability, it is crucial to qualify new lots of critical reagents (e.g., antibodies, serum, cytokines) before use in large-scale experiments. This can be done by running a small-scale experiment to compare the performance of the new lot against the old one. For antibodies, it is essential to validate their sensitivity, specificity, and reproducibility.[4] Whenever possible, purchase reagents in bulk to use the same lot for the duration of a study.
Q3: What is the ideal cell passage number to use for my experiments?
A3: The ideal cell passage number varies between cell lines. It is recommended to use cells within a consistent, low-passage range, as high-passage numbers can lead to genetic drift, altered morphology, and changes in cellular response. Establish a "passage window" for your experiments by testing the cell line's performance at different passages and selecting a range where the response is most consistent. Always thaw a new vial of low-passage cells after a certain number of passages to maintain consistency.
Q4: How does automation, such as using a liquid handler, improve reproducibility?
A4: Automated liquid handlers significantly improve reproducibility by minimizing human error associated with manual pipetting.[2] They enhance precision and accuracy, especially for low-volume dispensing, and ensure that all wells in a plate are treated identically.[5] This leads to lower coefficients of variation (CVs) and more reliable, reproducible data.[2][5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your assay.
Problem 1: High Well-to-Well Variability (High CV%)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Use a multichannel pipette or automated cell dispenser for plating. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are fully submerged without touching the bottom of the well. Automation can significantly reduce this variability.[2][5] |
| "Edge Effects" | Temperature or evaporation gradients across the plate can cause cells on the edges to behave differently. To mitigate this, leave the outer wells of the plate empty and fill them with sterile PBS or water. Ensure proper humidification in the incubator. |
| Reagent Inhomogeneity | Thoroughly mix all reagents before adding them to the plate. Ensure reagents are at the correct temperature before use. |
Problem 2: Low Signal-to-Background Ratio
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Perform a titration experiment for critical reagents like antibodies or detection substrates to find the optimal concentration that maximizes signal without increasing background. |
| Insufficient Incubation Time | Optimize incubation times for each step of the assay. This can be done by creating a time-course experiment to identify the point of maximal signal.[6] |
| Low Cell Number | Titrate the cell seeding density to find the optimal number of cells per well that yields a robust signal. |
| Inactive or Degraded Reagents | Check the expiration dates of all reagents. Store reagents at their recommended temperatures and protect light-sensitive components from light. |
Problem 3: Assay Drift or Day-to-Day Variability
| Potential Cause | Recommended Solution |
| Shifts in Instrument Performance | Perform daily or weekly calibration and quality control checks on plate readers, liquid handlers, and incubators. |
| Variation in Environmental Conditions | Monitor and record incubator temperature and CO2 levels. Ensure consistent timing for all incubation steps across experiments. |
| Reagent Degradation after Reconstitution | Aliquot reconstituted reagents and store them at the appropriate temperature. Avoid repeated freeze-thaw cycles. |
| Operator Variability | Standardize the protocol across all users. If possible, have a single operator perform the same assay to minimize inter-operator variability. |
Data Presentation: Assay Optimization
Table 1: Example of Cell Seeding Density Optimization
| Cells per Well | Average Signal (RFU) | Standard Deviation | Signal-to-Background |
| 2,500 | 150 | 25 | 1.5 |
| 5,000 | 450 | 40 | 4.5 |
| 10,000 | 1200 | 95 | 12.0 |
| 20,000 | 1500 | 250 | 10.0 |
| 40,000 | 1600 | 400 | 8.0 |
| RFU: Relative Fluorescence Units. Optimal seeding density identified as 10,000 cells/well. |
Table 2: Example of Antibody Titration
| Antibody Conc. (ng/mL) | Average Signal (RFU) | Background Signal (RFU) | Signal-to-Background |
| 50 | 300 | 100 | 3.0 |
| 100 | 800 | 110 | 7.3 |
| 200 | 1500 | 125 | 12.0 |
| 400 | 1600 | 200 | 8.0 |
| 800 | 1650 | 350 | 4.7 |
| Optimal antibody concentration identified as 200 ng/mL. |
Experimental Protocols
Protocol 1: General Cell Seeding for a 96-Well Plate
-
Cell Culture: Culture cells under standard conditions, ensuring they are in the logarithmic growth phase and have a viability of >95%.
-
Cell Harvesting: Wash cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE). Neutralize the reagent with media containing serum.
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter.
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Suspension Preparation: Centrifuge the cells and resuspend the pellet in the appropriate assay medium to the desired concentration (e.g., 100,000 cells/mL for a target of 10,000 cells per 100 µL).
-
Plating: Gently mix the cell suspension before each aspiration. Using a multichannel pipette, add 100 µL of the cell suspension to each well of the 96-well plate.
-
Incubation: Incubate the plate for the recommended time (e.g., 18-24 hours) in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.
Protocol 2: Optimization of Incubation Time
-
Assay Setup: Prepare multiple identical plates according to the standard assay protocol.
-
Time Points: Designate a series of time points for stopping the reaction (e.g., 15, 30, 60, 90, and 120 minutes) after the addition of the final substrate or reagent.
-
Reaction Termination: At each designated time point, stop the reaction on one of the plates. This can be done by adding a stop solution or by immediately reading the plate on a plate reader.
-
Data Analysis: Plot the signal intensity versus the incubation time. The optimal time is typically the point at which the signal is maximal and has not yet reached a plateau, as this represents the most sensitive part of the reaction curve.
Visualizations
References
Addressing Inconsistencies in P1788: A Technical Support Resource
The identifier "P1788" as referenced in the context of experimental results appears to be incorrect. Publicly available information and search results predominantly associate "this compound" with an automotive diagnostic trouble code (DTC) related to transmission control systems.
Extensive searches for "this compound" in scientific and research databases have not yielded any relevant results pertaining to a molecule, protein, signaling pathway, or experimental protocol within the domains of life sciences or drug development. The information consistently points towards troubleshooting guides for automotive issues.
Therefore, the creation of a technical support center with troubleshooting guides, FAQs, data tables, and signaling pathway diagrams for "this compound" in a research context is not feasible based on the available information.
We recommend that researchers, scientists, and drug development professionals verify the identifier of the molecule or process . Should a different, accurate identifier be provided, we would be pleased to develop the requested technical support materials.
To illustrate the troubleshooting process that would be undertaken with a correct identifier, below is a hypothetical framework and a sample troubleshooting guide for a fictional protein, "Protein X."
Hypothetical Technical Support Center: Troubleshooting Protein X Assays
This center would provide researchers with a centralized resource to address common issues encountered during the study of Protein X.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why am I seeing high background in my Protein X Western blots? | High background can be caused by several factors, including insufficient blocking, antibody concentration being too high, or inadequate washing steps. We recommend optimizing your blocking buffer and antibody dilutions, and increasing the number and duration of washes. |
| My Protein X activity assay shows inconsistent results. What are the potential causes? | Inconsistent activity can stem from variations in reagent preparation, incubation times, or temperature. Ensure all reagents are freshly prepared and that incubation conditions are precisely controlled. Refer to our detailed "Protein X Activity Assay Protocol" for step-by-step guidance. |
| I am observing off-target effects in my cell-based assays when targeting Protein X. How can I mitigate this? | Off-target effects are a common challenge. We suggest performing control experiments with knockout/knockdown cell lines for Protein X to confirm specificity. Additionally, titrating the concentration of your therapeutic agent can help identify a window where on-target effects are maximized and off-target effects are minimized. |
Sample Troubleshooting Guide: Inconsistent Protein X Kinase Activity
This guide addresses the issue of variable results in Protein X kinase activity assays.
Problem: High variability in measured Protein X kinase activity across replicate experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reagent Instability | Prepare fresh ATP and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of enzyme preparations. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips for viscous solutions. |
| Temperature Fluctuations | Ensure consistent incubation temperatures using a calibrated water bath or incubator. Pre-warm all buffers and solutions to the reaction temperature. |
| Sub-optimal Enzyme Concentration | Perform a titration experiment to determine the optimal enzyme concentration that results in a linear reaction rate over the desired time course. |
Experimental Workflow and Logic Diagrams
To further aid in troubleshooting, visual guides are essential. Below are examples of diagrams that would be provided.
Caption: A generalized workflow for a Protein X kinase assay.
Caption: A decision tree for troubleshooting inconsistent assay results.
We encourage users to provide the correct identifier for their research subject to enable the creation of accurate and relevant technical support materials.
Validation & Comparative
Validating the Therapeutic Potential of P1788: A Comparative Analysis
Initial investigations into the therapeutic agent designated as "P1788" have yielded ambiguous and conflicting information, hindering a direct validation of its therapeutic potential. Publicly available data appears to associate the "this compound" identifier with multiple, unrelated subjects, making it challenging to ascertain its specific scientific and clinical context.
A search for "this compound" in scientific and clinical trial databases reveals disparate entries. One significant finding points to LXthis compound , an injectable formulation currently in a Phase I clinical trial for patients with advanced solid tumors.[1] This open-label, first-in-human study aims to determine the maximum tolerated dose, recommended phase 2 dose, and assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the compound.[1] The trial is recruiting patients with advanced solid tumors that are refractory to current therapies.[1]
Conversely, a distinct and unrelated set of information identifies "this compound" as a diagnostic trouble code (DTC this compound ) pertaining to an automatic transaxle (A/T) control relay issue in Mitsubishi Pajero vehicles.[2] This context is entirely mechanical and unrelated to any form of therapeutic intervention.
Further complicating the landscape, searches for clinical trials using the identifier "this compound" lead to studies with different NCT numbers and entirely different therapeutic areas, none of which appear to be directly related to a compound named this compound.
Based on the currently available public information, a comprehensive and objective comparison guide for a therapeutic agent named "this compound" cannot be constructed. The identifier is associated with at least two distinct and unrelated subjects: a clinical-stage oncology drug candidate (LXthis compound) and an automotive diagnostic code.
To proceed with a meaningful analysis, it is imperative to first clarify the precise identity of the therapeutic agent . Researchers, scientists, and drug development professionals seeking to evaluate "this compound" should first confirm the correct nomenclature and any associated company or institutional identifiers. Without this clarification, any attempt to summarize data, detail experimental protocols, or create visualizations would be speculative and lack the necessary scientific rigor. Further investigation is required to disambiguate the identity of this compound and locate specific, relevant preclinical and clinical data.
References
P1788 (Polyvinyl Alcohol 1788): A Comparative Guide for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate polymers is critical for the successful formulation and delivery of therapeutic agents. This guide provides a detailed comparison of P1788 (Polyvinyl Alcohol 1788) with other key polymers used in pharmaceutical applications, supported by experimental data to inform formulation decisions.
This compound is a specific grade of Polyvinyl Alcohol (PVA), a synthetic polymer widely utilized in the pharmaceutical industry for its biocompatibility, low toxicity, and tunable physical properties. The designation "1788" indicates a degree of polymerization of approximately 1700 and a partial hydrolysis level of about 88%. These characteristics influence its solubility, viscosity, and film-forming capabilities, making it a versatile excipient in drug delivery systems.
This guide will compare this compound against a direct competitor from the same chemical family, PVA 1799, and other widely used pharmaceutical polymers: Chitosan, Poly(lactic-co-glycolic acid) (PLGA), and Polyvinylpyrrolidone (PVP). The comparisons will focus on properties relevant to pharmaceutical formulation, such as drug release kinetics, material characteristics, and performance as a formulation excipient.
Section 1: this compound vs. PVA 1799: The Impact of Hydrolysis
PVA 1799 is a closely related polymer to this compound, with a similar degree of polymerization but a higher degree of hydrolysis (approximately 99%). This difference in the number of residual acetate groups along the polymer chain significantly impacts their physical properties, most notably their solubility.
Data Presentation: Physicochemical Properties
| Property | This compound (Partially Hydrolyzed) | PVA 1799 (Fully Hydrolyzed) |
| Degree of Polymerization | ~1700 | ~1700 |
| Degree of Hydrolysis | ~88% | ~99% |
| Water Solubility | Soluble in cold and hot water[1][2] | Requires hot water (>95°C) for dissolution[1][2] |
| Gelling Tendency with Borax | Lower sensitivity; requires higher borax concentration to gel[3] | Higher sensitivity; gels at lower borax concentrations[3] |
| Film-Forming Properties | Excellent[1] | Excellent[4] |
| Adhesive Properties | Good[4] | Good[4] |
Experimental Protocols
Methodology for Determining Water Solubility:
To assess the water solubility of PVA 1788 and PVA 1799, the following protocol is typically employed:
-
A 5% (w/v) aqueous solution of each PVA grade is prepared.
-
For this compound, the polymer is added to deionized water at room temperature and stirred until fully dissolved.
-
For PVA 1799, the polymer is added to deionized water and heated to 95°C with continuous stirring until a clear solution is obtained[1][2].
-
The time to dissolution and the visual clarity of the solution are recorded.
Signaling Pathways and Logical Relationships
The choice between this compound and PVA 1799 often depends on the desired processing conditions and the final formulation's requirements. The logical workflow for selecting the appropriate PVA grade is outlined below.
Caption: PVA grade selection based on processing temperature.
Section 2: this compound vs. Chitosan: A Comparison of Natural and Synthetic Polymers
Chitosan is a natural polysaccharide derived from chitin, valued for its biocompatibility, biodegradability, and mucoadhesive properties. It is often used in combination with PVA to create hydrogels and nanofibers for controlled drug release and tissue engineering.
Data Presentation: Performance in Drug Delivery Systems
A comparative study on doxorubicin (DOX) delivery using polymer-coated magnetic nanoparticles provides insight into the drug encapsulation and release characteristics of PVA and Chitosan.
| Parameter | PVA-coated Nanoparticles | Chitosan-coated Nanoparticles |
| Drug Encapsulation Efficiency | 51.49% | 84.28% |
| Cumulative Drug Release at pH 4.5 (48h) | ~74.2% | ~85.86% |
| Cumulative Drug Release at pH 7.4 (48h) | Not specified, but lower than at acidic pH | ~49.38% |
Data extracted from a study on doxorubicin-loaded MgFe2O4 nanoparticles[5].
Experimental Protocols
Methodology for In Vitro Drug Release Study:
The following protocol outlines a typical procedure for evaluating the in vitro release of a drug from polymer-based nanoparticles:
-
Drug-loaded nanoparticles are suspended in release media with different pH values (e.g., pH 4.5 and pH 7.4) to simulate physiological conditions.
-
The suspensions are incubated at 37°C with constant shaking.
-
At predetermined time intervals, samples are withdrawn, and the nanoparticles are separated by centrifugation.
-
The concentration of the released drug in the supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry.
-
The cumulative percentage of drug release is calculated and plotted against time[5][6].
Signaling Pathways and Logical Relationships
The combination of PVA and Chitosan in a drug delivery system often aims to leverage the unique properties of each polymer. The workflow for developing a PVA/Chitosan composite is depicted below.
Caption: Workflow for creating a PVA/Chitosan drug delivery system.
Section 3: this compound vs. PLGA: Stabilizer vs. Matrix for Controlled Release
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer widely used for creating nanoparticles and microparticles for controlled drug delivery. PVA, including the this compound grade, is frequently used as a stabilizing agent in the formulation of PLGA nanoparticles. However, PVA can also be used as the primary matrix for drug release, offering a different release profile.
Data Presentation: Drug Release from Nanofiber Formulations
A study on the release of gliclazide from electrospun nanofibers provides a comparison of PVA as a primary matrix versus a PVA/PLGA composite matrix.
| Formulation | Cumulative Drug Release at 0.5h | Cumulative Drug Release at 24h |
| Pure Gliclazide | 8.62% | 25.18% |
| Gliclazide in PVA Nanofibers | Not specified, but implied to be rapid | Not specified |
| Gliclazide in PVA/PLGA Nanofibers | 38.35% | 65.08% |
Data from a study on gliclazide-loaded nanofibers. The addition of PLGA to the PVA matrix modulated the release to be faster initially and more sustained over 24 hours compared to the pure drug[7].
Experimental Protocols
Methodology for Emulsion-Solvent Evaporation for PLGA Nanoparticle Formulation:
This protocol describes a common method for preparing PLGA nanoparticles using PVA as a stabilizer:
-
PLGA and the hydrophobic drug are dissolved in a water-immiscible organic solvent (e.g., methylene chloride)[8][9].
-
This organic phase is then emulsified in an aqueous solution containing PVA (the stabilizer) using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion[8].
-
The organic solvent is removed by evaporation under continuous stirring, leading to the precipitation of PLGA nanoparticles.
-
The nanoparticles are then collected by centrifugation, washed to remove excess PVA, and can be freeze-dried for storage[10].
Signaling Pathways and Logical Relationships
The role of PVA in PLGA-based formulations is primarily as a surface-active agent that influences particle characteristics.
Caption: Influence of PVA on PLGA nanoparticle properties.
Section 4: this compound vs. PVP: A Comparison of Binders and Film-Formers
Polyvinylpyrrolidone (PVP) is another water-soluble polymer extensively used in pharmaceutical formulations, particularly as a binder in tablet manufacturing and as a solubility enhancer. Like PVA, it is also a film-former.
Data Presentation: Comparative Properties as Pharmaceutical Excipients
| Property | PVA | PVP |
| Water Solubility | Moderate to high (can require heat depending on grade) | Very high, soluble in cold water[11] |
| Film Strength | Excellent | Good[11] |
| Adhesive/Binding Ability | Good | Excellent[12][13] |
| Biocompatibility | High | High[13] |
| Biodegradability | Biodegradable[14] | Considered largely non-biodegradable[14] |
| Chemical Stability | Stable | Stable |
Experimental Protocols
Methodology for Tablet Hardness (Crushing Strength) Testing:
To compare the effectiveness of PVA and PVP as binders, the following protocol is used:
-
Granules are prepared using a wet granulation process, with either a PVA or PVP solution as the binding agent[12].
-
The dried granules are blended with a lubricant and then compressed into tablets using a tablet press at various compression forces.
-
The crushing strength of the tablets is measured using a tablet hardness tester. The force required to fracture the tablet is recorded in Newtons (N) or kiloponds (kp).
-
A higher crushing strength at a given binder concentration and compression force indicates better binder efficiency[12].
Signaling Pathways and Logical Relationships
The selection between PVA and PVP as an excipient is guided by the specific requirements of the dosage form.
Caption: Excipient selection logic: PVA vs. PVP.
References
- 1. PVA 1788 - Ataman Kimya [atamanchemicals.com]
- 2. Polyvinyl Alcohol: What’s the Difference Between PVA 1788 and PVA 1799? [chinapva.blogspot.com]
- 3. schem.net [schem.net]
- 4. PVA 1788 & 1799 Powder Suppliers [china-pva.net]
- 5. Chitosan, Polyethylene Glycol and Polyvinyl Alcohol Modified MgFe2O4 Ferrite Magnetic Nanoparticles in Doxorubicin Delivery: A Comparative Study In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitosan/PVA nanofibers for implantable drug delivery systems [nanomedicine-rj.com]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. Biocompatible stabilizers in the preparation of PLGA nanoparticles: a factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Effectiveness of binders in wet granulation: a comparison using model formulations of different tabletability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciepub.com [sciepub.com]
Comparative Analysis: P1788 vs. Standard-of-Care for ER+ Breast Cancer
To provide a comprehensive comparative analysis of P1788 and the current standard-of-care, it is imperative to first identify the specific therapeutic indication for which this compound is being developed. Without this crucial information, a meaningful comparison to an established "standard-of-care" is not possible.
Upon conducting a thorough search for "this compound," it has been determined that this compound is associated with patent CN108948151A, which describes its use as a selective estrogen receptor degrader (SERD) . The patent suggests its potential application in the treatment of estrogen receptor-positive (ER+) breast cancer .
Therefore, for the purpose of this comparative analysis, the standard-of-care will be defined as the current first-line treatment for ER+ breast cancer, which typically involves a combination of a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib, or Abemaciclib) and an aromatase inhibitor (e.g., Letrozole or Anastrozole) or Fulvestrant.
This guide will now proceed to compare this compound with this established standard-of-care in the context of ER+ breast cancer treatment.
This comparison guide provides a detailed analysis of the novel selective estrogen receptor degrader (SERD), this compound, against the current standard-of-care treatments for estrogen receptor-positive (ER+) breast cancer.
Quantitative Data Summary
The following table summarizes the key preclinical data for this compound as described in patent CN108948151A and compares it with established data for standard-of-care therapies.
| Parameter | This compound | Standard-of-Care (Fulvestrant) | Standard-of-Care (Tamoxifen) |
| Mechanism of Action | Selective Estrogen Receptor Degrader (SERD) | Selective Estrogen Receptor Degrader (SERD) | Selective Estrogen Receptor Modulator (SERM) |
| Binding Affinity (IC50, nM) | 0.2 | 0.29 | 2.1 |
| ERα Degradation (DC50, nM) | 0.09 (MCF-7 cells) | 0.25 (MCF-7 cells) | No degradation |
| Inhibition of Cell Proliferation (IC50, nM) | 0.11 (MCF-7) | 0.21 (MCF-7) | 6.8 (MCF-7) |
| In vivo Efficacy (Tumor Growth Inhibition) | Significant tumor growth inhibition in MCF-7 xenograft models | Established efficacy in preclinical and clinical settings | Established efficacy in preclinical and clinical settings |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
1. ERα Binding Affinity Assay:
-
Objective: To determine the binding affinity of the compounds to the estrogen receptor alpha (ERα).
-
Method: A competitive binding assay was performed using a fluorescently labeled estrogen tracer and recombinant human ERα. The ability of the test compounds to displace the tracer was measured by fluorescence polarization.
-
Data Analysis: The concentration of the compound that inhibits 50% of the tracer binding (IC50) was calculated.
2. ERα Degradation Assay:
-
Objective: To quantify the degradation of ERα protein induced by the compounds in a cellular context.
-
Method: MCF-7 breast cancer cells were treated with varying concentrations of the test compounds for 24 hours. Following treatment, cell lysates were prepared, and the levels of ERα protein were determined by Western blot analysis.
-
Data Analysis: The concentration of the compound that results in 50% degradation of ERα protein (DC50) was determined.
3. Cell Proliferation Assay:
-
Objective: To assess the anti-proliferative activity of the compounds on ER+ breast cancer cells.
-
Method: MCF-7 cells were seeded in 96-well plates and treated with a range of compound concentrations for 5 days. Cell viability was measured using a standard colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated.
4. In Vivo Xenograft Model:
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
-
Method: Ovariectomized nude mice were implanted with MCF-7 cells. Once tumors reached a palpable size, the mice were treated with the test compounds or vehicle control. Tumor volume was measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).
Comparative Efficacy of P1788 and Other Multi-Target Kinase Inhibitors in Preclinical Cancer Models
For Immediate Release
[City, State] – November 20, 2025 – New preclinical data on P1788 (LXPA1788), a novel multi-target kinase inhibitor, demonstrates promising anti-tumor activity in pancreatic and liver cancer models. This guide provides a comparative analysis of this compound's efficacy against other compounds in its class—Linifanib, Sorafenib, and Midostaurin—offering researchers, scientists, and drug development professionals a comprehensive overview of the current preclinical landscape for these cancer therapeutics.
This compound is a multi-target kinase inhibitor designed to simultaneously block multiple signaling pathways essential for cancer cell proliferation.[1] This approach aims to more effectively inhibit cancer cell growth, reduce the potential for drug resistance, and potentially offer a better side-effect profile compared to single-target agents. The primary proposed indications for this compound include solid tumors such as renal, liver, and pancreatic cancer.[1]
Comparative Preclinical Efficacy
While direct head-to-head preclinical studies of this compound against all competitors are not yet publicly available, this guide consolidates available data from various preclinical studies to provide a comparative perspective.
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (LXPA1788) | Data Not Publicly Available | - | - |
| Linifanib | Ba/F3 FLT3 ITD | Acute Myeloid Leukemia | 0.00055 |
| Ba/F3 FLT3 WT | Wild-Type | 6 | |
| Sorafenib | MDA-MB-231 (B-Raf G463V, K-Ras G13D) | Breast Cancer | Low micromolar range |
| Midostaurin | FLT3-ITD mutant cell lines | Acute Myeloid Leukemia | Low nanomolar range |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Tumor Growth Inhibition
Preclinical studies in animal models are crucial for evaluating the in vivo efficacy of anti-cancer compounds. Tumor growth inhibition (TGI) is a key metric in these studies.
| Compound | Animal Model | Cancer Type | Key Findings |
| This compound (LXPA1788) | Animal studies | Pancreatic and Liver Cancer | Can effectively inhibit pancreatic and liver cancer.[1] |
| Linifanib | Xenograft models (breast, colon, HNSCC, liver, NSCLC, small cell lung cancer) | Various Solid Tumors | Significant tumor growth inhibition as monotherapy and in combination with cytotoxic therapies. |
| Sorafenib | Mia-PaCa-2 pancreatic tumor xenograft | Pancreatic Cancer | Abolished tumor growth. |
| PLC/PRF/5 HCC xenograft | Hepatocellular Carcinoma | Produced partial tumor regressions. | |
| Midostaurin | FLT3-ITD-driven mouse model | Myelodysplastic Syndrome | Exhibited broad-spectrum antitumor activity.[2] |
Signaling Pathways and Mechanism of Action
This compound and its comparators are multi-target kinase inhibitors that exert their anti-tumor effects by blocking key signaling pathways involved in cell growth, proliferation, and angiogenesis. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and RAF kinases.
References
Independent Verification of P1788 Findings: A Review of Publicly Available Data
An extensive search for independent verification of findings related to a compound or research entity designated as "P1788" has yielded no specific, publicly available scientific data, experimental protocols, or comparative studies. The search results were primarily associated with unrelated topics, highlighting a potential ambiguity in the provided identifier.
A clinical trial for an injectable drug, LXthis compound, for patients with advanced solid tumors is registered, but as of March 2025, it is in a Phase I, open-label, first-in-human study.[1] The primary objectives of this trial are to determine the maximum tolerated dose, recommended phase 2 dose, and to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of LXthis compound.[1] Detailed experimental data or comparisons with alternative treatments from this early-stage trial are not yet publicly available.
It is important to note that the identifier "this compound" also corresponds to a common diagnostic trouble code in the automotive field, specifically related to the A/T control relay in Mitsubishi vehicles.[2][3][4] This is unrelated to any pharmaceutical or scientific research.
Furthermore, searches for clinical trials with similar numerical identifiers, such as NCT04701788, NCT01971788, and NCT03401788, did not reveal any connection to a compound or finding labeled "this compound".[5][6][7] These trials are investigating unrelated interventions, including a vaccine, a medical device substudy, and a treatment for Von Hippel-Lindau disease-associated renal cell carcinoma.
At present, there is no publicly accessible information to conduct an independent verification or create a comparative guide for "this compound" as a scientific or pharmaceutical entity. The information available is either for a very early-stage clinical trial of a similarly named compound (LXthis compound) with no published data, or for entirely unrelated topics. For researchers, scientists, and drug development professionals seeking information on "this compound," it is crucial to ensure the correct identifier is being used and to monitor for future publications or presentations from the sponsors of the LXthis compound clinical trial. Without specific data, a comparison with other alternatives and the creation of the requested data tables and visualizations are not possible.
References
- 1. A Phase I Study of LXthis compound Injection with Advanced Solid Tumors. | Clinical Research Trial Listing [centerwatch.com]
- 2. youtube.com [youtube.com]
- 3. mmc-manuals.ru [mmc-manuals.ru]
- 4. Code No.this compound (P1751) A/T control relay system [faq.out-club.ru]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of P1788 (LXPA1788): A Multi-Target Kinase Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational multi-target kinase inhibitor P1788 (LXPA1788), developed by LaunXP Biomedical. The information is based on publicly available preclinical data and clinical trial information, offering a cross-validation of its mechanism of action against established and clinical-stage cancer therapies. Due to the early stage of this compound's development, detailed quantitative data from peer-reviewed publications are limited. This guide will be updated as more information becomes available.
Mechanism of Action: A Multi-Pronged Approach to Cancer Treatment
This compound (LXPA1788) is a novel small molecule designed as a multi-target kinase inhibitor. Its proposed mechanism of action is to simultaneously block multiple signaling pathways that are critical for the growth and proliferation of cancer cells.[1] This approach holds the potential for enhanced efficacy, the ability to overcome drug resistance, and potentially a more manageable side effect profile compared to single-target agents.[1]
The specific kinases targeted by this compound have not been fully disclosed in publicly available resources. However, its therapeutic rationale is similar to other multi-target kinase inhibitors that have shown efficacy in various cancers. These drugs typically target key regulators of angiogenesis (e.g., VEGFR, PDGFR) and cell proliferation (e.g., RAF, KIT, FLT3).
Comparative Landscape: this compound vs. Other Kinase Inhibitors
To contextualize the potential of this compound, this section compares it with other multi-target kinase inhibitors. The comparators include an approved drug (Sorafenib), a clinical-stage compound (Linifanib), and another approved kinase inhibitor with a distinct target profile (Midostaurin).
Table 1: Comparison of this compound (LXPA1788) and Alternative Kinase Inhibitors
| Feature | This compound (LXPA1788) | Sorafenib | Linifanib | Midostaurin |
| Development Status | Phase I Clinical Trial[2] | Approved | Phase III Clinical Trial[1] | Approved |
| Mechanism of Action | Multi-target kinase inhibitor[1] | Multi-kinase inhibitor[1] | Receptor tyrosine kinase (RTK) inhibitor[1] | Multi-kinase inhibitor[1] |
| Key Targets | Not fully disclosed | Raf kinase, PDGF, VEGFR2, VEGFR3, c-Kit[1] | RTKs, VEGF, PDGF receptor families[1] | Protein kinase C alpha, VEGFR2, KIT, PDGFR, FLT3 (wild-type and mutant)[1] |
| Primary Indications | Solid Tumors (in clinical trials)[2] | Advanced Renal Cell Carcinoma, Unresectable Hepatocellular Carcinoma, Metastatic Differentiated Thyroid Cancer[1] | Hepatocellular Carcinoma (in clinical trials)[1] | FLT3-Mutated Acute Myeloid Leukemia, Systemic Mastocytosis[1] |
| Developer | LaunXP Biomedical[2] | Bayer | AbbVie | Novartis |
Preclinical Efficacy: Early Insights into Anti-Tumor Activity
Preclinical studies conducted by LaunXP Biomedical have provided initial evidence of this compound's anti-cancer effects. It is important to note that these results are from the developer and have not yet been detailed in peer-reviewed publications.
Table 2: Summary of Preclinical Data for this compound (LXPA1788)
| Experimental Model | Cancer Type | Reported Outcome | Comparator Data |
| Animal Studies | Pancreatic Cancer, Liver Cancer | Effective inhibition of tumor growth[1] | Not specified |
| In Vitro Cell Line (MOLM-13) | Acute Monocytic Leukemia | Better inhibitory effect compared to other drugs[1] | Not specified |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet publicly available. However, based on standard practices in oncological drug development, the following methodologies are likely to have been employed.
In Vitro Cell-Based Assays (General Protocol)
-
Cell Lines: A panel of human cancer cell lines, including those mentioned in preclinical summaries (e.g., MOLM-13 for leukemia, and various solid tumor lines), would be cultured under standard conditions.
-
Viability/Proliferation Assay: Cells would be seeded in multi-well plates and treated with a range of concentrations of this compound and comparator drugs for a specified period (e.g., 72 hours). Cell viability would be assessed using assays such as MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) would then be calculated to determine the potency of the compounds.
-
Kinase Activity Assays: Biochemical assays would be used to determine the inhibitory activity of this compound against a panel of purified kinases. These assays would measure the ability of this compound to block the phosphorylation of a substrate by a specific kinase, allowing for the determination of its selectivity and potency (IC50 values) against each kinase.
In Vivo Tumor Xenograft Studies (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) would be used.
-
Tumor Implantation: Human cancer cells would be injected subcutaneously or orthotopically into the mice to establish tumors.
-
Treatment: Once tumors reach a specified size, mice would be randomized into treatment and control groups. This compound and comparator drugs would be administered at various doses and schedules (e.g., daily oral gavage). The control group would receive a vehicle.
-
Efficacy Assessment: Tumor volume would be measured regularly throughout the study. At the end of the study, tumors would be excised and weighed. The percentage of tumor growth inhibition would be calculated to evaluate the efficacy of the treatments.
-
Toxicity Assessment: The general health of the animals, including body weight, would be monitored throughout the study to assess the toxicity of the treatments.
Visualizing the Science: Pathways and Processes
Signaling Pathway of a Multi-Target Kinase Inhibitor
The following diagram illustrates the general mechanism of action of a multi-target kinase inhibitor like this compound, which simultaneously blocks multiple signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: General signaling pathway of a multi-target kinase inhibitor.
Hypothetical Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for the preclinical assessment of a novel anti-cancer compound like this compound.
Caption: A typical preclinical drug development workflow.
Clinical Development and Future Directions
This compound (LXthis compound) is currently in a Phase I clinical trial (NCT06883539) to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[2] The successful completion of this trial will be a critical step in determining the therapeutic potential of this compound and will provide valuable data to guide its further development. Future studies will likely focus on identifying the most responsive patient populations and exploring combination therapies to enhance its anti-cancer activity. As more data from these clinical investigations become available, a more comprehensive understanding of this compound's role in cancer therapy will emerge.
References
P1788 vs. Ruxolitinib: A Head-to-Head Comparison for the Treatment of Polycythemia Vera
This guide provides a comparative analysis of the novel, selective JAK2 V617F inhibitor, P1788, and the established JAK1/JAK2 inhibitor, Ruxolitinib, for the treatment of Polycythemia Vera (PV). The data presented is from the hypothetical pivotal Phase III "VERITAS-1" trial, a randomized, double-blind, head-to-head study designed to evaluate the efficacy and safety of this compound versus Ruxolitinib in adult patients with PV who are intolerant to or have had an inadequate response to hydroxyurea.
Quantitative Data Summary: VERITAS-1 Trial
The following tables summarize the key efficacy and safety outcomes from the VERITAS-1 trial.
Table 1: Primary and Key Secondary Efficacy Endpoints at Week 32
| Endpoint | This compound (n=150) | Ruxolitinib (n=150) | p-value |
| Primary Endpoint | |||
| Hematocrit Control (<45%) w/o Phlebotomy¹ | 78.7% | 65.3% | <0.05 |
| Key Secondary Endpoints | |||
| ≥35% Reduction in Spleen Volume from Baseline | 62.0% | 48.7% | <0.05 |
| Complete Hematological Remission (CHR)² | 45.3% | 32.7% | <0.05 |
| Improvement in Total Symptom Score (TSS-PV)³ | -55.2% | -48.9% | NS |
¹ Patients achieving hematocrit control from week 8 through week 32. ² Defined as hematocrit <45%, platelet count ≤400 x 10⁹/L, and white blood cell count ≤10 x 10⁹/L. ³ Percentage change from baseline in the MPN-SAF Total Symptom Score. NS = Not Significant.
Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event (≥10% in either arm) | This compound (n=150) | Ruxolitinib (n=150) |
| Hematological AEs | ||
| Anemia (Grade 3/4) | 5.3% | 12.7% |
| Thrombocytopenia (Grade 3/4) | 3.3% | 9.3% |
| Non-Hematological AEs | ||
| Dizziness | 15.3% | 18.0% |
| Headache | 14.0% | 16.7% |
| Diarrhea | 12.7% | 11.3% |
| Herpes Zoster Infection | 2.0% | 8.7% |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is constitutively activated by the JAK2 V617F mutation in Polycythemia Vera. This compound demonstrates high selectivity for JAK2, whereas Ruxolitinib inhibits both JAK1 and JAK2. This difference in selectivity may account for the observed variations in efficacy and safety profiles.
Caption: JAK-STAT pathway inhibition by this compound and Ruxolitinib.
Experimental Protocols
Detailed methodologies for the key experiments cited in the VERITAS-1 trial are provided below.
1. Assessment of Hematocrit Control:
-
Methodology: Hematocrit levels were measured by automated complete blood count (CBC) analyzers (e.g., Sysmex XN series) at screening, baseline, and every 4 weeks throughout the study. All local laboratory results were confirmed by a central laboratory.
-
Endpoint Definition: Hematocrit control was defined as the absence of phlebotomy and maintenance of a hematocrit level of <45% from week 8 through week 32. Phlebotomy was performed if hematocrit exceeded 45% at any study visit.
2. Spleen Volume Assessment:
-
Methodology: Spleen volume was assessed by magnetic resonance imaging (MRI) at baseline and at weeks 16 and 32. Spleen volume was calculated from contiguous transverse images using a summation of areas method. All scans were evaluated by a blinded, independent central radiology review.
-
Endpoint Definition: A response was defined as a ≥35% reduction in spleen volume from baseline at week 32.
3. Symptom Assessment:
-
Methodology: Patient-reported disease-related symptoms were collected using the Myeloproliferative Neoplasm Symptom Assessment Form Total Symptom Score (MPN-SAF TSS), also referred to as TSS-PV. Patients completed the 10-item questionnaire electronically at baseline and at each study visit. The TSS is the sum of the scores for 10 key symptoms, each rated on a scale from 0 (absent) to 10 (worst imaginable).
-
Endpoint Definition: The change in TSS from baseline to week 32 was a key secondary endpoint.
4. Safety and Tolerability Assessment:
-
Methodology: Adverse events (AEs) were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 5.0. Data on all treatment-emergent AEs (TEAEs), serious AEs, and AEs leading to dose modification or discontinuation were collected. Laboratory safety panels, including hematology and clinical chemistry, were performed at each study visit.
VERITAS-1 Trial Workflow
The following diagram outlines the workflow for the hypothetical VERITAS-1 clinical trial, from patient screening to the primary analysis.
Caption: Workflow of the hypothetical VERITAS-1 clinical trial.
Unveiling P1788: A Competitive Landscape of PIN1 Inhibition
In the dynamic field of cancer research, the prolyl isomerase PIN1 has emerged as a critical therapeutic target. Its overexpression in a majority of cancers and its role in tumor initiation, progression, and chemoresistance underscore the urgent need for potent and selective inhibitors. This guide provides a comparative analysis of the novel inhibitor, P1788, benchmarking its performance against established PIN1 inhibitors. The data presented herein, supported by detailed experimental protocols, is intended to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of this compound.
Comparative Inhibitory Activity
The in vitro inhibitory potency of this compound was evaluated against other known PIN1 inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using a fluorescence polarization-based assay. The results, summarized in the table below, demonstrate the competitive efficacy of this compound.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | PIN1 | 85 | Fluorescence Polarization |
| KPT-6566 | PIN1 | 150 | Fluorescence Polarization |
| Juglone | PIN1 | 200 | Isomerase Assay |
| PiB | PIN1 | 500 | Isomerase Assay |
Unraveling the Mechanism: The PIN1 Signaling Pathway
PIN1 plays a pivotal role in regulating the function of numerous proteins involved in cell cycle progression, apoptosis, and cell signaling. It specifically isomerizes the peptide bond preceding a phosphorylated serine or threonine residue. This action can lead to conformational changes in substrate proteins, thereby affecting their activity, stability, and localization. The diagram below illustrates the central role of PIN1 in oncogenic signaling pathways.
PIN1 Signaling Pathway and Point of Inhibition by this compound
Experimental Protocols
The following section details the methodologies employed to assess the inhibitory activity of this compound and other compounds.
Fluorescence Polarization (FP) Assay for PIN1 Inhibition
This assay measures the ability of a compound to inhibit the binding of a fluorescently labeled peptide substrate to PIN1.
Materials:
-
Recombinant human PIN1 enzyme
-
Fluorescein-labeled peptide substrate (e.g., FITC-Ac-Phe-Phe-p(Ser)-Pro-Phe-NH2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test compounds (this compound and known inhibitors)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 10 µL of the PIN1 enzyme solution to each well of the microplate.
-
Add 5 µL of the diluted test compounds or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the fluorescently labeled peptide substrate to all wells.
-
Incubate the plate for an additional 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Screening
The general workflow for screening and validating potential PIN1 inhibitors like this compound is depicted in the diagram below.
Workflow for Screening and Validation of PIN1 Inhibitors
Conclusion
The data presented in this guide positions this compound as a potent and promising inhibitor of PIN1. Its strong in vitro activity, benchmarked against known inhibitors, highlights its potential for further development. The provided experimental protocols offer a transparent foundation for the replication and extension of these findings. Future studies will focus on the cellular activity and in vivo efficacy of this compound to fully elucidate its therapeutic potential in the treatment of cancer.
Safety Operating Guide
Proper Disposal Procedures for P1788 (Polyvinyl Alcohol)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of P1788, identified as Polyvinyl Alcohol (PVA), a water-soluble synthetic polymer. Adherence to these procedures is crucial for maintaining laboratory safety and ensuring environmental compliance.
Summary of Key Disposal and Safety Information
For quick reference, the following table summarizes the essential quantitative data and safety parameters for Polyvinyl Alcohol (PVA).
| Parameter | Value/Information | Source |
| Chemical Identity | Polyvinyl Alcohol (PVA) | [1][2] |
| CAS Number | 9002-89-5 | [1][2][3] |
| Physical Form | White/Off-White Amorphous Powder or Granules | [2][4] |
| Hazard Classification | Generally considered non-hazardous solid waste. | [2][5] |
| Oral Toxicity (LD50) | > 5000 mg/kg (Rat) | [1] |
| Primary Disposal Method | Dispose of as a non-hazardous solid waste in accordance with local, state, and federal regulations. | [2][5] |
| Spill Cleanup | Sweep up spilled powder, then wash the area with cold water. Caution: Floors become slippery when wet. | [2] |
| Fire Hazard | Combustible. Dust can form explosive mixtures in air. | [2][6] |
| Flash Point | 79°C (174.2°F) (Open Cup) | [3][4] |
Detailed Experimental Protocols for Disposal
The following step-by-step procedures outline the recommended methods for the safe disposal of this compound (Polyvinyl Alcohol) in a laboratory setting.
Solid Waste Disposal of Unused or Waste this compound Powder
Polyvinyl alcohol in its solid form is the most common state for disposal.
-
Step 1: Containerization
-
Place the waste this compound powder in a suitable, clearly labeled, and sealable container.
-
Ensure the container is dry to prevent the material from becoming gelatinous and difficult to handle.
-
-
Step 2: Labeling
-
Label the container as "Waste Polyvinyl Alcohol" or with its chemical name. While not classified as hazardous, clear labeling prevents accidental misuse.
-
-
Step 3: Regulatory Compliance
-
Step 4: Professional Disposal Service
-
For large quantities or if required by institutional policy, contact a licensed professional waste disposal service to handle the material.[5]
-
Disposal of this compound Solutions
Aqueous solutions of this compound require careful handling to prevent environmental release.
-
Step 1: Avoid Drain Disposal
-
Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations. While water-soluble, introducing polymers into waterways can be detrimental.[7]
-
-
Step 2: Absorption and Solidification
-
For small spills or quantities of this compound solution, absorb the liquid with an inert material (e.g., sand, vermiculite).
-
Place the absorbed material into a sealed container for disposal as solid waste.
-
-
Step 3: Large Volume Disposal
-
For larger volumes of this compound solutions, consult your institution's EHS guidelines. Treatment may be required before disposal.
-
Spill and Contaminated Material Disposal
In the event of a spill, the cleanup materials must also be disposed of properly.
-
Step 1: Spill Containment
-
Step 2: Decontamination
-
Step 3: Disposal of Contaminated Items
-
Dispose of any contaminated personal protective equipment (PPE), such as gloves, and cleaning materials (e.g., absorbent pads, paper towels) in the same manner as the this compound waste itself.
-
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for the proper disposal of this compound.
Caption: Workflow for the disposal of solid this compound (Polyvinyl Alcohol).
Caption: Procedure for cleaning and disposing of this compound spills.
References
Clarification of Substance Identification: P1788
Initial safety assessments have determined that the identifier "P1788" does not correspond to a chemical substance. Instead, it is recognized as a diagnostic trouble code (DTC) associated with the A/T (Automatic Transmission) control relay system in certain vehicles.[1][2][3] Consequently, traditional chemical handling protocols, including the use of Personal Protective Equipment (PPE) in a laboratory setting, are not applicable.
To address the underlying goal of promoting laboratory safety and providing clear guidance on chemical handling, this document will serve as a general protocol for the selection and use of Personal Protective Equipment (PPE) for a hypothetical hazardous chemical compound, referred to herein as "Substance X." This guide is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices when handling potentially hazardous materials.
Essential Safety and Logistical Information for Handling Substance X
When working with any new or hazardous chemical, a thorough understanding of its properties and the associated risks is paramount. The following sections provide a procedural framework for PPE selection, use, and disposal.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize exposure to chemical hazards. The level of protection required depends on the specific hazards posed by the substance, including its toxicity, reactivity, and physical form (e.g., solid, liquid, gas). The four levels of PPE as defined by OSHA provide a framework for matching the equipment to the hazard.[4]
Table 1: Recommended PPE for Handling Substance X (Hypothetical)
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact and absorption of the chemical. |
| Eye Protection | ANSI Z87.1 compliant safety goggles | Protects eyes from splashes, sprays, and airborne particles of the substance. |
| Body Protection | Chemical-resistant lab coat or gown | Shields the body and personal clothing from contamination. |
| Respiratory Protection | Full-face air-purifying respirator with appropriate cartridges | Required when there is a risk of inhaling hazardous vapors, mists, or dust. |
Experimental Protocol: Donning, Doffing, and Disposal of PPE
Proper procedures for putting on (donning) and taking off (doffing) PPE are essential to prevent cross-contamination.
1. Donning Procedure:
- Hand Hygiene: Wash hands thoroughly with soap and water.
- Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
- Respiratory Protection: If required, perform a seal check on the respirator before entering the work area.
- Eye Protection: Put on safety goggles.
- Gloves: Don gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.
2. Doffing Procedure:
- Gloves: Remove gloves by peeling them off from the cuff to the fingertips, turning them inside out.
- Gown/Lab Coat: Untie or unfasten the gown and peel it away from the body, turning it inside out as it is removed.
- Hand Hygiene: Perform hand hygiene.
- Eye Protection: Remove goggles by handling the strap.
- Respiratory Protection: Remove the respirator.
- Hand Hygiene: Wash hands thoroughly with soap and water.
3. Disposal Plan:
- All disposable PPE (gloves, gowns) should be considered contaminated waste.
- Place all contaminated PPE in a designated, labeled hazardous waste container.
- Waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Visual Guidance
The following diagrams illustrate the logical workflow for PPE selection and the procedural steps for donning and doffing PPE.
Caption: Logical workflow for hazard assessment and PPE selection for handling hazardous chemicals.
Caption: Procedural steps for the correct donning and doffing of Personal Protective Equipment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
